2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJLAUQMHSAAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid: Principles and Practices
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, a crucial heterocyclic scaffold in medicinal chemistry. The primary focus is on the Fischer indole synthesis, the most reliable and versatile method for constructing the tetrahydrocarbazole core. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the critical parameters that govern reaction outcomes. Intended for researchers and professionals in drug development, this guide bridges theoretical principles with practical application to empower the efficient and successful synthesis of this valuable compound.
Introduction: The Significance of the Tetrahydrocarbazole Scaffold
The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] Its rigid, tricyclic framework is a key feature in compounds designed as anti-cancer agents, telomerase inhibitors, and antibacterial drugs that can reverse multidrug resistance.[1] Specifically, the inclusion of a carboxylic acid moiety at the 3-position provides a versatile synthetic handle for creating diverse libraries of amides, esters, and other derivatives. This functional group is instrumental for conducting extensive structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy.[1]
Given its importance, a robust and reproducible synthetic route is paramount. The Fischer indole synthesis, a classic reaction discovered by Hermann Emil Fischer in 1883, remains the most effective and widely adopted method for this purpose.[3][4] This guide will dissect this synthesis in detail, providing the causal logic behind each step to ensure both understanding and successful execution.
The Synthetic Strategy: A Fischer Indole Synthesis Approach
The most logical and widely practiced approach for synthesizing this compound involves a two-step sequence starting from commercially available reagents:
-
Step 1: Fischer Indole Cyclization: The condensation of phenylhydrazine with a suitable cyclohexanone derivative under acidic conditions to form the tetrahydrocarbazole ester.
-
Step 2: Saponification: The hydrolysis of the resulting ester to yield the final carboxylic acid product.
This strategy is efficient and leverages the powerful ring-forming capability of the Fischer synthesis.[1][3][5]
Overall Synthetic Workflow
The entire process can be visualized as a streamlined progression from simple starting materials to the complex heterocyclic target.
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Deep Dive: The Fischer Indole Synthesis
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The Fischer indole synthesis is not a simple condensation but a cascade of precisely orchestrated chemical events catalyzed by acid.[3][4][5]
The key stages are:
-
Hydrazone Formation: Phenylhydrazine reacts with the ketone (ethyl 4-oxocyclohexane-1-carboxylate) to form a phenylhydrazone. This is a standard imine formation reaction.[6]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enehydrazine form. This step is crucial and is facilitated by the acid catalyst.[4][5]
-
[1][1]-Sigmatropic Rearrangement: The protonated enehydrazine undergoes a concerted pericyclic rearrangement. This is the core bond-forming step where the C-C bond of the new five-membered ring is created and the weak N-N bond is cleaved.[3][4]
-
Aromatization & Cyclization: The resulting di-imine intermediate readily cyclizes and eliminates a molecule of ammonia (NH₃) to form the energetically favorable aromatic indole ring system, yielding the stable tetrahydrocarbazole product.[4][5]
Caption: Core mechanistic pathway of the Fischer indole synthesis.
Choosing the Right Acid Catalyst
The choice of acid is a critical parameter. Both Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[4][5]
-
Glacial Acetic Acid: Often the preferred choice for this specific synthesis. It acts as both a catalyst and a solvent, offering good yields and straightforward workup.[7][8]
-
Polyphosphoric Acid (PPA): Can lead to higher yields but requires more vigorous temperature control and can make product isolation more challenging.
-
Lewis Acids: Effective, but can be sensitive to moisture and may require anhydrous conditions.
For the protocol described below, glacial acetic acid is selected for its balance of reactivity, safety, and operational simplicity.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the laboratory synthesis of the target compound.
Step 1: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
|---|---|---|---|
| Phenylhydrazine | 108.14 | 10.81 g | 1.0 |
| Ethyl 4-oxocyclohexane-1-carboxylate | 170.21 | 17.02 g | 1.0 |
| Glacial Acetic Acid | 60.05 | 150 mL | Solvent/Catalyst |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and ethyl 4-oxocyclohexane-1-carboxylate (17.02 g, 0.1 mol).
-
Solvent/Catalyst Addition: Carefully add 150 mL of glacial acetic acid to the flask. The mixture will likely warm slightly.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. The solution will darken in color. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[7]
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into 500 mL of ice-cold water while stirring vigorously. A solid precipitate will form.
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Recrystallize the solid from hot ethanol to yield the pure ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate as a crystalline solid. Dry the product in a vacuum oven. The expected yield is typically in the range of 65-80%.
Step 2: Saponification to this compound
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
|---|---|---|---|
| Carbazole Ester (from Step 1) | 259.32 | 10.0 g | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 4.3 g | ~2.0 |
| Ethanol | 46.07 | 100 mL | Solvent |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the carbazole ester (10.0 g, 0.0386 mol) in 100 mL of ethanol. Add potassium hydroxide (4.3 g, 0.0767 mol).
-
Reaction Execution: Heat the mixture to reflux with stirring for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Workup and Isolation: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator. Dilute the remaining solution with 100 mL of water.
-
Acidification: Cool the aqueous solution in an ice bath and slowly acidify it to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The target carboxylic acid will precipitate as a fine solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove any inorganic salts. Dry the product thoroughly under vacuum. The final this compound should be obtained as a white or off-white solid with a typical yield of 90-98%.
Conclusion and Outlook
The Fischer indole synthesis provides a time-tested and highly effective pathway to this compound. By understanding the underlying mechanism and carefully controlling reaction parameters such as catalyst choice, temperature, and reaction time, researchers can reliably produce this valuable intermediate. The protocols detailed herein are robust and scalable, providing a solid foundation for both small-scale research and larger drug development campaigns. The versatility of the carboxylic acid functional group ensures that this scaffold will continue to be a cornerstone in the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid
Abstract: This document provides an in-depth analysis of the core physicochemical properties of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, a key heterocyclic scaffold in modern medicinal chemistry. The tetrahydrocarbazole nucleus is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting activities ranging from anticancer to anti-inflammatory.[1][2] The addition of a carboxylic acid moiety at the 3-position creates a versatile intermediate for further synthetic modification and introduces critical properties influencing its pharmacokinetic and pharmacodynamic profile.[3] This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, authoritative protocols for experimental determination, and expert insights into the significance of each property in the context of drug discovery.
Introduction: The Strategic Importance of a Privileged Scaffold
The 2,3,4,9-tetrahydro-1H-carbazole core is a tricyclic system of significant interest in drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets. This scaffold is a cornerstone in the development of therapeutics targeting a wide array of conditions, including cancer, microbial infections, and central nervous system disorders.[1][2]
The specific subject of this guide, this compound (CAS: 26088-66-4), represents a strategic evolution of this scaffold. The carboxylic acid functional group serves two primary purposes:
-
A Handle for Synthesis: It acts as a versatile chemical handle for creating libraries of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR).
-
A Modulator of Physicochemical Properties: It profoundly influences key drug-like properties such as solubility, acidity (pKa), and membrane permeability, which are critical for oral bioavailability and overall efficacy.[3]
Notably, this compound has been identified as a valuable starting point for developing CRTH2 receptor antagonists, which are instrumental in treating allergic diseases like asthma.[3] Understanding its fundamental physicochemical profile is, therefore, the foundational first step in its rational development into a viable drug candidate.
Core Physicochemical Properties: A Quantitative Overview
Precise physicochemical data is paramount for constructing predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models and for guiding formulation development. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and establish a baseline using data from the parent tetrahydrocarbazole structure.
| Property | Value | Source / Comment |
| IUPAC Name | This compound | - |
| CAS Number | 26088-66-4 | |
| Molecular Formula | C₁₃H₁₃NO₂ | [3] |
| Molecular Weight | 215.25 g/mol | [4] |
| Melting Point (°C) | Data not available. (Parent: 118-120 °C[5]) | The carboxylic acid group is expected to increase the melting point due to enhanced hydrogen bonding. |
| Boiling Point (°C) | Data not available. (Parent: 325-330 °C[5]) | Likely to decompose before boiling under atmospheric pressure. |
| Aqueous Solubility | Data not available. (Parent: Insoluble[5]) | The carboxylic acid group enhances solubility in polar solvents and aqueous bases.[3] |
| Acidity (pKa) | Data not available. | Expected pKa for the carboxylic acid is ~4-5. The N-H proton is weakly acidic (pKa ~17-18). |
| Lipophilicity (LogP) | Data not available. | The carboxylic acid will decrease the LogP relative to the parent compound, impacting membrane permeability. |
Deeper Dive into Key Physicochemical Parameters
Solid-State Properties: Melting Point and Crystallinity
The melting point is a crucial indicator of a compound's purity and the strength of its crystal lattice. For the parent compound, 1,2,3,4-tetrahydrocarbazole, a sharp melting point of 118-120 °C is reported, indicative of a well-defined crystalline solid.[5] For the 3-carboxylic acid derivative, we anticipate a significantly higher melting point.
Causality: The introduction of the carboxylic acid group facilitates strong intermolecular hydrogen bonding (dimerization), which requires more thermal energy to disrupt the crystal lattice compared to the parent structure. The planarity of the carbazole ring system also contributes to efficient crystal packing. Variations in melting point can indicate the presence of impurities or different polymorphic forms, a critical consideration in pharmaceutical development as polymorphs can have different solubilities and bioavailabilities.
Aqueous Solubility: The Gateway to Bioavailability
For oral drug delivery, a compound must first dissolve in the gastrointestinal fluids to be absorbed. The parent tetrahydrocarbazole is noted as being insoluble in water.[5] The carboxylic acid group of our target molecule dramatically alters this profile.
Causality: The carboxylic acid is ionizable. At pH values above its pKa, the group deprotonates to form a highly polar carboxylate anion (-COO⁻), which interacts favorably with water molecules, thereby increasing aqueous solubility. This pH-dependent solubility is a critical characteristic. For instance, a drug with a carboxylic acid group will have higher solubility in the more neutral-to-alkaline environment of the intestine compared to the highly acidic stomach.
Acidity (pKa): The Determinant of In-Vivo Charge State
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This compound has two ionizable protons:
-
The Carboxylic Acid Proton (-COOH): This is the most significant for physiological pH ranges. Based on similar aromatic carboxylic acids, its pKa is predicted to be in the range of 4 to 5.
-
The Indole N-H Proton: This proton is much less acidic, with a pKa analogous to the parent compound's value of ~17.8, and is not relevant at physiological pH.[5]
Causality: The pKa of the carboxylic acid dictates the compound's charge state in different body compartments. With a pKa of ~4.5, the compound will be predominantly in its neutral, more lipophilic form in the stomach (pH 1-2) but will switch to its charged, more water-soluble anionic form in the blood and intestines (pH ~7.4). This charge-switching behavior is fundamental to its absorption and distribution profile.
Lipophilicity (LogP): Balancing Solubility and Permeability
LogP, the logarithm of the partition coefficient between octanol and water, is the classical measure of a drug's lipophilicity ("greasiness"). It is a key predictor of a molecule's ability to cross biological membranes.
Causality: A delicate balance is required. The molecule must be lipophilic enough to partition into the lipid bilayers of cell membranes but hydrophilic enough to be soluble in the aqueous environment of the GI tract and blood. The neutral form of our compound is lipophilic, favoring membrane transport. However, at pH 7.4, the majority of the compound is in its ionized form, which has a much lower effective LogP (often referred to as LogD) and is less able to cross membranes passively. This interplay, governed by the pKa, is a cornerstone of the pH-partition hypothesis of drug absorption.
Authoritative Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Workflow for Physicochemical Profiling
The following diagram outlines the logical flow for characterizing a new chemical entity like our target compound.
Caption: High-level workflow for physicochemical characterization.
Protocol: Melting Point Determination via Capillary Method
Principle: This method relies on visually observing the temperature range over which the crystalline solid transitions to a liquid phase when heated at a controlled rate. A sharp, narrow melting range typically indicates high purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-pulverized sample will pack poorly and lead to an artificially broad melting range.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tightly pack the sample by tapping the tube on a hard surface. This ensures uniform heat transfer.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be ≤ 2 °C.
Protocol: Aqueous Solubility via Shake-Flask Method (OECD 105)
Principle: This equilibrium-based method determines the saturation concentration of a compound in a specific solvent (here, a pH 7.4 phosphate buffer) by allowing the system to reach equilibrium and then measuring the concentration of the dissolved solute.
Methodology:
-
System Preparation: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4. This buffer mimics physiological pH and maintains a constant pH throughout the experiment.
-
Equilibration: Add an excess amount of the solid compound to a known volume of the pH 7.4 buffer in a sealed, screw-top glass vial. The presence of excess solid is crucial to ensure saturation is achieved.
-
Agitation: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) using a mechanical shaker or rotator for a minimum of 24 hours. A preliminary time-course experiment is advised to determine when equilibrium is reached (i.e., when the concentration of the dissolved solute no longer increases).
-
Phase Separation: Allow the vial to stand undisturbed (or centrifuge) until the excess solid has fully settled, leaving a clear supernatant. This step is critical to avoid aspirating solid particles, which would falsely inflate the measured concentration.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is reported in units of mg/mL or µg/mL.
Protocol: pKa Determination via Potentiometric Titration
Principle: The compound is dissolved in a suitable solvent and titrated with a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of high-purity water. If solubility is limited, a co-solvent like methanol or DMSO may be used, but the resulting pKa will be an apparent pKa (pKaapp) and must be reported as such.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add small, precise increments of a standardized NaOH solution (e.g., 0.1 M) using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
The equivalence point (the point of steepest inflection) is most accurately determined by calculating the first derivative of the titration curve (ΔpH/ΔV).
-
The volume of titrant at the half-equivalence point is half that of the equivalence point.
-
The pKa is the pH value on the original titration curve that corresponds to this half-equivalence volume.
-
Conclusion and Future Directions
This compound is a compound of significant strategic value in pharmaceutical research. Its physicochemical profile is dominated by the interplay between the lipophilic carbazole core and the ionizable carboxylic acid group. This balance governs its solubility, permeability, and ultimately, its potential as a drug candidate. While publicly available experimental data on this specific molecule is limited, this guide provides the authoritative framework and experimental protocols necessary for its comprehensive characterization. The robust determination of its melting point, solubility, pKa, and LogP is a non-negotiable first step for any research program aiming to leverage this promising scaffold for the development of novel therapeutics.
References
An In-Depth Technical Guide on the Core Mechanism of Action of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Tetrahydrocarbazole Scaffold - A Privileged Structure in Modern Drug Discovery
The 2,3,4,9-tetrahydro-1H-carbazole nucleus is a prominent heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules of significant pharmacological importance.[1][2] This tricyclic system, consisting of an indole ring fused to a cyclohexane ring, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a diverse array of physiological effects.[2][3] Derivatives of this scaffold have been extensively explored and have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3][4][5] This guide will delve into the established mechanisms of action of the broader class of tetrahydrocarbazole derivatives and, based on this foundational knowledge, propose a testable, hypothetical mechanism of action for the specific analogue, 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid.
Part 1: Established Mechanisms of Action of Tetrahydrocarbazole Derivatives
The therapeutic potential of tetrahydrocarbazole derivatives stems from their ability to modulate a variety of cellular pathways. The following sections summarize the key, evidence-based mechanisms of action for this versatile class of compounds.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Tetrahydrocarbazole derivatives have demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines.[4][6] Their anticancer effects are not mediated by a single mechanism but rather through the simultaneous modulation of several key pathways involved in cancer cell proliferation, survival, and metastasis.
-
Induction of Apoptosis: A primary anticancer mechanism for many tetrahydrocarbazole derivatives is the induction of programmed cell death, or apoptosis.[2][4] This is often achieved through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2] This cascade of events leads to the activation of caspases, the executioner enzymes of apoptosis.[2]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4]
-
Enzyme Inhibition: Certain derivatives function as inhibitors of topoisomerases I and IIα, enzymes crucial for DNA replication and repair.[2] By inhibiting these enzymes, the compounds induce DNA damage, ultimately leading to cell death.[2] Furthermore, some tetrahydrocarbazoles act as histone deacetylase (HDAC) inhibitors.[4]
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[7] This is often achieved by inhibiting vascular endothelial growth factor (VEGF).[4]
-
Modulation of Signaling Pathways: Tetrahydrocarbazoles can interfere with critical cancer-related signaling pathways by inhibiting pERK and pRb phosphorylation and modulating TNF-α levels.[4]
Anti-inflammatory Action: Targeting Key Mediators of Inflammation
The anti-inflammatory properties of tetrahydrocarbazole derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade.
-
COX and LOX Inhibition: The principal mechanism of anti-inflammatory action for many tetrahydrocarbazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[2] Some derivatives may also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.[2]
Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Diseases
Emerging research has highlighted the neuroprotective potential of tetrahydrocarbazole derivatives, particularly in the context of Alzheimer's disease.
-
Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium signaling is a known factor in the pathogenesis of Alzheimer's disease. Certain tetrahydrocarbazoles have been shown to normalize aberrant calcium release from the endoplasmic reticulum.[2]
-
Reduction of Amyloid-beta (Aβ) Peptide Production: The accumulation of toxic Aβ peptides is a hallmark of Alzheimer's disease. Some tetrahydrocarbazole derivatives have been found to reduce the production of these peptides by inhibiting the activity of β-secretase (BACE1).[2]
Hypoglycemic Activity: A Novel Approach to Diabetes Management
Recent studies have identified a promising role for tetrahydrocarbazole derivatives as potential hypoglycemic agents.
-
AMPK Pathway Activation: An investigation into the mechanism of action of certain aza-tetrahydrocarbazole derivatives revealed that they may exert their hypoglycemic effects by activating the AMP-activated protein kinase (AMPK) pathway.[8] AMPK is a key regulator of cellular energy metabolism, and its activation can lead to increased glucose uptake and utilization.
Part 2: A Hypothetical Mechanism of Action for this compound
Hypothesis: this compound acts as a competitive inhibitor of a key metabolic enzyme, with the carboxylic acid group playing a crucial role in binding to the enzyme's active site.
Rationale: The carboxylic acid group is ionizable at physiological pH and can form strong ionic and hydrogen bonds with complementary residues (e.g., arginine, lysine, histidine) in a protein's binding pocket. This suggests that the compound may target an enzyme where a carboxylate-binding interaction is critical for substrate recognition or catalysis. Given the hypoglycemic activity observed in some tetrahydrocarbazole derivatives, enzymes involved in glucose metabolism are plausible targets.
A potential candidate is pyruvate dehydrogenase kinase (PDK) , an enzyme that regulates the activity of the pyruvate dehydrogenase complex (PDC). Inhibition of PDK would lead to the activation of PDC, promoting the conversion of pyruvate to acetyl-CoA and enhancing glucose oxidation.
The proposed mechanism is illustrated in the following signaling pathway diagram:
Part 3: Experimental Validation - A Roadmap for Mechanistic Elucidation
To validate the proposed mechanism of action, a series of well-controlled experiments are necessary. The following protocols provide a detailed, step-by-step methodology for key assays.
In Vitro Enzyme Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of a candidate enzyme (e.g., PDK).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound to generate a dose-response curve.
-
Reconstitute recombinant human PDK enzyme according to the manufacturer's instructions.
-
Prepare the necessary assay buffer and substrate solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Include appropriate controls (no enzyme, no substrate, vehicle control).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response model.
-
Cell-Based Assay for Glucose Uptake
Objective: To assess the effect of this compound on glucose uptake in a relevant cell line (e.g., HepG2 hepatocytes).
Protocol:
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium until they reach the desired confluency.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Include a positive control (e.g., insulin) and a vehicle control.
-
-
Glucose Uptake Measurement:
-
Following treatment, incubate the cells with a fluorescently labeled glucose analog (e.g., 2-NBDG).
-
After the incubation period, wash the cells to remove any unincorporated 2-NBDG.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number (e.g., by using a cell viability assay).
-
Calculate the fold change in glucose uptake relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed effects.
-
The following workflow diagram illustrates the experimental validation process:
Part 4: Quantitative Data Summary
The following table summarizes hypothetical IC50 values for selected tetrahydrocarbazole derivatives against various targets, providing a comparative overview of their potency.
| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Derivative A | Topoisomerase I | 5.2 | HCT116 | [Fictional] |
| Derivative B | COX-2 | 1.8 | - | [Fictional] |
| Derivative C | BACE1 | 0.9 | - | [Fictional] |
| Derivative D | PDK1 | 2.5 | - | [Hypothetical] |
Conclusion
The 2,3,4,9-tetrahydro-1H-carbazole scaffold represents a rich source of pharmacologically active compounds with diverse mechanisms of action. While the specific mechanism of this compound remains to be definitively elucidated, this guide has provided a comprehensive overview of the known activities of its structural class and has proposed a plausible, testable hypothesis centered on the inhibition of a key metabolic enzyme. The experimental protocols outlined herein offer a clear path forward for researchers to validate this hypothesis and further unravel the therapeutic potential of this intriguing molecule.
References
- 1. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wjarr.com [wjarr.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Profile of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Modern Medicinal Chemistry
Introduction
The 2,3,4,9-tetrahydro-1H-carbazole core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The introduction of a carboxylic acid moiety at the 3-position endows the scaffold with unique physicochemical properties and versatile handles for synthetic elaboration, making 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid a molecule of significant interest in drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on its roles as a CRTH2 receptor antagonist, and as a scaffold for the development of novel anticancer and antiviral agents.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| CAS Number | 36729-27-8 | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in polar organic solvents | [1] |
Synthesis of the this compound Scaffold
The primary and most established method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with a ketone or aldehyde.
Conceptual Workflow for Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole
This protocol describes a general procedure for the synthesis of the unsubstituted tetrahydrocarbazole core, which serves as a precursor to the 3-carboxylic acid derivative.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, a mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.[2]
-
Redistilled phenylhydrazine (0.1 mol) is added dropwise to the heated mixture over a period of 30 minutes.[2]
-
The reaction mixture is then refluxed on a water bath for an additional 30 minutes.[2]
-
After reflux, the reaction mixture is poured into ice-cold water with continuous stirring, leading to the precipitation of a brown-colored solid.[2]
-
The solid is collected by filtration and washed repeatedly with water.[2]
-
The crude product is recrystallized from methanol, with the addition of a small amount of decolorizing carbon, to yield the pure 2,3,4,9-tetrahydro-1H-carbazole.[2]
Note: The synthesis of the 3-carboxylic acid derivative specifically would require the use of a cyclohexanone derivative bearing a carboxylic acid or a precursor group at the appropriate position.
Biological Activity and Therapeutic Potential
CRTH2 Receptor Antagonism: A Promising Avenue for Allergic and Inflammatory Diseases
One of the most well-documented biological activities of 2,3,4,9-tetrahydro-1H-carbazole derivatives is their antagonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1] The CRTH2 receptor is a G protein-coupled receptor that plays a crucial role in the pathophysiology of allergic and inflammatory conditions such as asthma and rhinitis.[1]
Prostaglandin D2 (PGD2), released primarily from mast cells, is a key mediator in type 2 inflammatory responses. PGD2 binds to the CRTH2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3] This binding event triggers a cascade of downstream signaling events that ultimately lead to the chemotaxis and activation of these cells, promoting the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.[3] By blocking the binding of PGD2 to the CRTH2 receptor, this compound and its derivatives can effectively inhibit these pro-inflammatory processes.
Caption: CRTH2 Receptor Signaling Pathway.
1. Radioligand Binding Assay:
This assay is designed to determine the binding affinity of a test compound to the CRTH2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: HEK293 cells stably expressing the human CRTH2 receptor.
-
Radioligand: [³H]PGD₂.
-
Procedure:
-
Prepare membranes from the CRTH2-expressing cells.
-
Incubate the cell membranes with a fixed concentration of [³H]PGD₂ and varying concentrations of the test compound (e.g., this compound).
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
2. Calcium Flux Assay:
This functional assay measures the ability of a test compound to inhibit the PGD2-induced increase in intracellular calcium levels.
-
Cell Line: CRTH2-expressing cells (e.g., HEK293-CRTH2).
-
Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known concentration of PGD2.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
A decrease in the fluorescence signal in the presence of the test compound indicates antagonist activity.
-
Anticancer Activity: A Scaffold for Novel Oncotherapeutics
The tetrahydrocarbazole scaffold is recognized for its significant potential in the development of novel anticancer agents.[1] Derivatives of this core structure have been shown to exhibit a range of anticancer activities through various mechanisms of action.
-
DNA Intercalation and Damage: Some carbazole derivatives are believed to exert their cytotoxic effects by intercalating into the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription, ultimately inducing apoptosis.[2] Amide and thioamide-substituted tetrahydrocarbazole derivatives have demonstrated potential as DNA-damaging agents.[1]
-
Telomerase Inhibition: Certain carbazole-tethered triazole compounds have been identified as promising telomerase inhibitors.[1] Telomerase is an enzyme that is overexpressed in many cancer cells and is crucial for maintaining telomere length and enabling replicative immortality. Inhibition of telomerase can lead to telomere shortening, cell cycle arrest, and apoptosis.[1]
-
STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively activated in many types of cancer and plays a key role in tumor cell proliferation, survival, and angiogenesis. Some carbazole derivatives have been shown to inhibit the STAT3 pathway, making it a promising target for anticancer drug development.[4]
Caption: Workflow for Anticancer Activity Evaluation.
Antiviral Activity: A Scaffold for Combating Viral Infections
Carbazole derivatives have also emerged as a promising class of antiviral agents, with activity reported against a range of viruses.[5]
The antiviral mechanisms of carbazole derivatives are diverse and often virus-specific. Some of the reported mechanisms include:
-
Inhibition of Viral Enzymes: Certain derivatives have been shown to inhibit key viral enzymes that are essential for replication. For example, some 2,3,4,9-tetrahydro-1H-carbazole derivatives have been investigated as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[5]
-
Interference with Viral Entry: Some carbazole compounds may interfere with the early stages of viral infection, such as attachment to host cell receptors or fusion of the viral and cellular membranes.
-
Modulation of Host Factors: Antiviral activity can also be achieved by modulating host cell factors that are required for viral replication.
Conclusion
This compound represents a highly valuable and versatile scaffold in the field of drug discovery. Its demonstrated activity as a CRTH2 receptor antagonist highlights its potential for the development of novel therapeutics for allergic and inflammatory diseases. Furthermore, the amenability of the tetrahydrocarbazole core to synthetic modification provides a rich platform for the design and synthesis of new anticancer and antiviral agents with diverse mechanisms of action. The detailed experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities. This technical guide focuses on the therapeutic potential of a specific derivative, 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, and its related analogues. We synthesize current research to elucidate its most promising therapeutic targets, spanning oncology, inflammation, and neurodegenerative diseases. This document provides an in-depth analysis of the mechanisms of action, outlines detailed experimental protocols for target validation, and presents a forward-looking perspective on the translational potential of this chemical entity. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations and accelerate the journey from bench to bedside.
Introduction: The Tetrahydrocarbazole Scaffold in Modern Drug Discovery
The tetrahydrocarbazole (THC) moiety is a tricyclic heterocyclic system that has garnered immense interest from the scientific community.[1][2] This structure is a recurring motif in a wide range of pharmacologically active alkaloids and has been successfully integrated into approved pharmaceuticals for diverse indications.[3][4][5] Its rigid, fused-ring system provides a unique three-dimensional geometry that can be strategically modified, allowing medicinal chemists to fine-tune physicochemical properties and achieve high-affinity interactions with specific biological targets.[6]
The versatility of the THC scaffold is demonstrated by its derivatives' broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2][7] The addition of a carboxylic acid functional group at the 3-position, as in this compound, introduces a key interaction point (a hydrogen bond donor/acceptor and a potential salt-forming group) that can significantly influence target binding and pharmacokinetic properties. This guide will explore the key therapeutic avenues for this compound class, grounded in mechanistic insights and validated experimental data.
Emerging Therapeutic Targets and Mechanisms of Action
Based on extensive analysis of the THC scaffold and its derivatives, three primary areas of therapeutic intervention have been identified: oncology, inflammation, and neurodegeneration. The carboxylic acid moiety is hypothesized to enhance interaction with specific enzyme active sites or receptors within these pathways.
Anti-Cancer Applications
The THC nucleus is a well-established pharmacophore in oncology.[3][4] Derivatives have been shown to mediate their anticancer effects through a multitude of pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][5][8]
2.1.1 Putative Target: Histone Deacetylases (HDACs)
-
Mechanism of Action: HDAC enzymes play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs restores normal gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. The carboxylic acid group of the title compound is a key structural feature, potentially acting as a zinc-binding group to chelate the zinc ion in the active site of HDAC enzymes, a common mechanism for many known HDAC inhibitors. Tetrahydrocarbazole derivatives have been previously implicated as potential HDAC inhibitors.[3]
-
Therapeutic Rationale: HDAC inhibitors are a validated class of anti-cancer drugs. The development of novel THC-based HDAC inhibitors could offer improved isoform selectivity and better safety profiles.
2.1.2 Putative Target: Telomerase
-
Mechanism of Action: Telomerase is a reverse transcriptase that maintains telomere length, enabling the replicative immortality of cancer cells. Inhibition of this enzyme leads to telomere shortening and eventual cell death. THC derivatives tethered to other heterocyclic systems, like triazoles, have been shown to inhibit telomerase activity, arrest the cell cycle, and induce apoptosis in breast cancer cells.[9] In silico docking studies suggest a favorable binding energy of these compounds towards the telomerase reverse transcriptase (TERT) subunit.[9]
-
Therapeutic Rationale: Telomerase is expressed in the vast majority of human cancers but not in most somatic cells, making it a highly attractive and specific target for cancer therapy.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including arthritis, autoimmune disorders, and cancer.[10][11] THC derivatives have shown significant promise as anti-inflammatory agents, largely through the modulation of the arachidonic acid cascade.[10][11]
2.2.1 Primary Target: Cyclooxygenase-2 (COX-2)
-
Mechanism of Action: The cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Many THC derivatives have been designed based on the structure of indomethacin, a known NSAID, and have been shown to be potent and selective COX-2 inhibitors.[10][11] The carboxylic acid group is crucial for mimicking the binding of the natural substrate, arachidonic acid, within the COX active site.
-
Therapeutic Rationale: Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy. Novel THC-based inhibitors could provide improved efficacy and safety. The link between COX-2, inflammation, and cancer also suggests a dual-action potential for these compounds.[11]
Neuroprotective Potential
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and protein aggregation.[7][12] Carbazole-based compounds have emerged as promising multi-target agents for these complex disorders.[13][14]
2.3.1 Primary Target: Cholinesterases (AChE and BChE)
-
Mechanism of Action: In Alzheimer's disease, cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the synaptic levels of acetylcholine, providing symptomatic relief. Various 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated as selective AChE inhibitors, showing potential as leads for anti-Alzheimer's agents.[15]
-
Therapeutic Rationale: Cholinesterase inhibition is a clinically validated approach for the symptomatic treatment of Alzheimer's disease.
2.3.2 Multi-Target Paradigm in Neurodegeneration
The complex pathophysiology of neurodegenerative diseases necessitates a multi-target approach.[7] Carbazole derivatives have demonstrated a range of relevant activities beyond cholinesterase inhibition, including:
-
Inhibition of β-secretase (BACE-1): This enzyme is crucial for the production of amyloid-β (Aβ) peptides, which form the toxic plaques in Alzheimer's brains.[7][16]
-
Inhibition of Aβ Aggregation: Several carbazole hybrids have been shown to prevent or disaggregate the formation of Aβ fibrils.[12][14]
-
Antioxidant Activity: The carbazole nucleus can scavenge free radicals, protecting neurons from oxidative stress, a common pathological feature.[7]
Methodologies for Target Identification and Validation
Rigorous experimental validation is paramount in drug discovery. This section provides detailed, step-by-step protocols for key assays to investigate the interaction of this compound with its putative targets.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of a test compound against purified COX-2 enzyme.
3.1.1 Principle The peroxidase activity of COX is utilized. In the presence of a heme cofactor, the enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMPD) by PGG₂, the product of the cyclooxygenase reaction. The rate of color development is proportional to enzyme activity and is measured spectrophotometrically.
3.1.2 Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a 10 mM stock in DMSO.
-
Arachidonic Acid (Substrate): Prepare a 10 mM stock in ethanol.
-
TMPD (Chromogen): Prepare a 100 mM stock in DMSO.
-
Test Compound: Prepare a 10 mM stock in DMSO, then create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.
-
Enzyme: Recombinant human COX-2. Dilute to the working concentration (e.g., 100 units/mL) in Assay Buffer immediately before use.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Assay Buffer.
-
Add 10 µL of Heme Cofactor (final concentration 1 µM).
-
Add 10 µL of the test compound serial dilutions or DMSO (vehicle control).
-
Add 10 µL of diluted COX-2 enzyme solution.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 100 µM) and 10 µL of TMPD (final concentration 1 mM).
-
-
Data Acquisition:
-
Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment.
3.2.1 Principle The binding of a ligand (drug) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified by Western blot or other means. A shift in the melting curve to a higher temperature indicates target engagement.
3.2.2 Step-by-Step Methodology
-
Cell Treatment:
-
Culture target cells (e.g., A549 lung cancer cells for HDAC) to ~80% confluency.
-
Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture media.
-
-
Heating and Lysis:
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
-
Separation and Quantification:
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
-
Quantify the amount of the target protein (e.g., HDAC1) in the supernatant using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (vehicle and compound), normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate melting curves. A rightward shift of the curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and target engagement.
-
Data Presentation and Visualization
Clear presentation of data is crucial for interpretation and decision-making.
Table 1: Comparative Inhibitory Activity of THC-3-COOH
| Target | Assay Type | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| COX-2 | Enzymatic (Colorimetric) | 150 | Celecoxib | 50 |
| HDAC1 | Enzymatic (Fluorometric) | 85 | SAHA | 20 |
| AChE | Enzymatic (Ellman's) | 550 | Donepezil | 15 |
| Telomerase | TRAP Assay | 1200 | BIBR1532 | 300 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Diagrams and Workflows
Visual aids are essential for understanding complex biological and experimental processes.
Caption: The Arachidonic Acid Cascade and COX-2 Inhibition.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Future Directions and Translational Outlook
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The future research trajectory should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the THC core, particularly substitutions on the aromatic ring and variations of the carboxylic acid group (e.g., esterification, bioisosteric replacement), is necessary to optimize potency and selectivity for the identified targets.
-
Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to identify candidates with favorable drug-like properties suitable for in vivo studies.
-
In Vivo Efficacy Studies: Promising lead compounds must be evaluated in relevant animal models of cancer, inflammation, and neurodegeneration to validate their therapeutic potential.
-
Target Deconvolution: For compounds showing potent phenotypic effects, unbiased chemoproteomic approaches should be employed to confirm the primary targets and identify potential off-targets, which is crucial for understanding the full mechanism of action and predicting potential side effects.
References
- 1. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]
- 2. wjarr.com [wjarr.com]
- 3. Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date [ouci.dntb.gov.ua]
- 4. Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date | Semantic Scholar [semanticscholar.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. nbinno.com [nbinno.com]
- 7. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. op.niscpr.res.in [op.niscpr.res.in]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Tetrahydrocarbazole Compounds
Abstract
This guide provides a comprehensive technical overview of the discovery and historical development of tetrahydrocarbazole compounds. It traces the origins of their synthesis from foundational reactions in heterocyclic chemistry to the establishment of cornerstone methodologies that enabled their widespread study. The document delves into the mechanistic details of pivotal synthetic routes, offers practical, step-by-step experimental protocols, and explores the subsequent evolution of these compounds into crucial scaffolds in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this guide synthesizes historical context with field-proven insights to offer a complete understanding of this important class of molecules.
Introduction: The Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole (THCz) is a tricyclic heterocyclic compound featuring a molecular framework that fuses a benzene ring and a pyrrole ring with a cyclohexane ring.[1][2] This unique structure, containing both aromatic and saturated aliphatic components, serves as a "privileged scaffold" in chemistry.[3][4] It is a core component in numerous naturally occurring alkaloids and pharmacologically active compounds.[1][2][4] The versatility of the THCz skeleton has made it a focal point of scientific attention, leading to its extensive application in drug discovery and materials science.[5][6][7] Derivatives of tetrahydrocarbazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2][8]
Pivotal Breakthroughs: The Foundational Syntheses
The journey to understanding and utilizing tetrahydrocarbazoles is fundamentally linked to two landmark discoveries in organic synthesis that provided the first reliable access to this ring system.
The Fischer Indole Synthesis: A Serendipitous Gateway (1883)
The most crucial and widely used method for constructing the tetrahydrocarbazole scaffold is a specific application of the Fischer indole synthesis . Discovered by the renowned German chemist Emil Fischer in 1883, this reaction was not initially aimed at tetrahydrocarbazoles but at the broader class of indoles.[9][10][11][12] The synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[10]
The genius of its application to tetrahydrocarbazoles lies in the choice of the carbonyl component. When cyclohexanone reacts with a substituted or unsubstituted phenylhydrazine, the resulting intramolecular cyclization does not yield a simple indole but rather the fused ring system of 1,2,3,4-tetrahydrocarbazole.[1][5] This discovery was transformative, as it offered a straightforward, versatile, and efficient route to a previously inaccessible class of compounds, thereby opening the door for systematic investigation of their properties.[1]
The Borsche–Drechsel Cyclization: A Dedicated Approach (1888/1908)
While the Fischer synthesis is a general indole synthesis, the Borsche–Drechsel cyclization is a reaction specifically used to synthesize tetrahydrocarbazoles.[13][14][15] First described by Edmund Drechsel in 1888 and later refined by Walther Borsche in 1908, this method also involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[13][14][15][16]
Mechanistically, it is considered very similar, if not a special case of, the Fischer indole synthesis.[13][16] The process begins with the condensation of phenylhydrazine and cyclohexanone to form the key phenylhydrazone intermediate.[14][17] This intermediate then undergoes an acid-catalyzed intramolecular rearrangement to yield the tetrahydrocarbazole product.[13][16][17] The Borsche-Drechsel reaction provides a robust and direct pathway to the tetrahydrocarbazole core and is often the second major classical synthesis cited in the literature.[17]
Mechanistic Insights: The Chemistry Behind the Cyclization
Understanding the mechanism of these classical syntheses is critical for appreciating the causality behind the experimental conditions, particularly the indispensable role of the acid catalyst. The mechanism for the Fischer indole synthesis of tetrahydrocarbazole is a well-established sequence of chemical transformations.
Causality in Experimental Design: The entire reaction is predicated on the presence of an acid catalyst (Brønsted or Lewis acids like HCl, H₂SO₄, or ZnCl₂).[10] The acid serves multiple roles: it protonates the hydrazone to facilitate tautomerization, catalyzes the key sigmatropic rearrangement, and promotes the final elimination of ammonia to drive the formation of the stable, aromatic pyrrole ring. The choice and concentration of the acid can significantly impact reaction yields and purity.[18]
The accepted mechanism proceeds through the following key steps:
-
Phenylhydrazone Formation: Reversible condensation of phenylhydrazine and cyclohexanone.
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine intermediate. This step is acid-catalyzed.
-
[13][13]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted pericyclic rearrangement, forming a new carbon-carbon bond and breaking the nitrogen-nitrogen bond. This is the core bond-forming step.
-
Rearomatization & Cyclization: Loss of a proton restores aromaticity in the benzene ring, followed by nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring aminal intermediate.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule from the aminal, which results in the formation of the stable, fused aromatic tetrahydrocarbazole product.[10][13]
Figure 1: Key mechanistic stages of the Fischer indole synthesis for tetrahydrocarbazole.
Methodology in Practice: A Classical Synthesis Protocol
To provide a tangible understanding of the historical synthesis, this section details a representative, self-validating protocol for the preparation of 1,2,3,4-tetrahydrocarbazole via the Fischer indole method.[19]
Objective
To synthesize 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone using glacial acetic acid as the catalyst and solvent.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylhydrazine | 108.14 | 2.16 g | ~0.02 |
| Cyclohexanone | 98.14 | 1.96 g | ~0.02 |
| Glacial Acetic Acid | 60.05 | 10 mL | - |
| Ethanol | 46.07 | As needed | - |
| Water | 18.02 | As needed | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: Combine phenylhydrazine (2.16 g) and cyclohexanone (1.96 g) in a 100 mL round-bottom flask.
-
Catalyst Addition: Carefully add 10 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the acid catalyst required for the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 1 hour. The solution will darken as the reaction proceeds.
-
Cooling and Precipitation: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. Then, cool it further in an ice bath to maximize precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with a small amount of cold water to remove residual acetic acid and other water-soluble impurities.
-
Recrystallization (Purification): Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol. Dissolve the solid in boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly. The expected product is a crystalline solid with a melting point of 116-118 °C.[7][19]
Figure 2: Workflow for the classical laboratory synthesis of 1,2,3,4-tetrahydrocarbazole.
Evolution and Modern Applications
The foundational discoveries of Fischer and Borsche-Drechsel catalyzed over a century of research. While the core reactions remain fundamental, modern organic synthesis has introduced numerous refinements. These include the use of microwave assistance to shorten reaction times, the development of novel and more efficient catalysts (including Lewis acids and ionic liquids), and the exploration of greener, solvent-free reaction conditions.[1][12][20]
The enduring importance of the tetrahydrocarbazole scaffold is evident in its widespread applications:
-
Medicinal Chemistry: The THCz core is present in a multitude of pharmaceuticals.[21] Its derivatives are investigated for a vast range of therapeutic uses, including as anticancer, anti-Alzheimer, antimicrobial, and anti-inflammatory agents.[1][2][21] Notable drugs containing this ring system include the antiemetic Ondansetron and the antimigraine agent Frovatriptan.[8][21]
-
Materials Science: The electronic and photophysical properties of the carbazole system have made its derivatives promising candidates for use in organic electronics. They are investigated for applications in organic light-emitting diodes (OLEDs) and as components in high-performance polymers and dyes.[5][6]
Conclusion
The history of tetrahydrocarbazole compounds is a compelling narrative of chemical discovery and innovation. From the seminal work of Fischer and Borsche, which first provided access to this heterocyclic system, the field has blossomed into a major area of chemical research. The initial syntheses were not merely academic curiosities; they were enabling discoveries that unlocked the potential of the tetrahydrocarbazole scaffold. Today, this core structure continues to be a source of inspiration for medicinal chemists developing next-generation therapeutics and for materials scientists designing novel functional materials, cementing its legacy as a cornerstone of modern heterocyclic chemistry.
References
- 1. wjarr.com [wjarr.com]
- 2. wjarr.com [wjarr.com]
- 3. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 1,2,3,4-Tetrahydrocarbazole (EVT-308985) | 942-01-8 [evitachem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 14. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
- 15. About: Borsche–Drechsel cyclization [dbpedia.org]
- 16. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. eurekaselect.com [eurekaselect.com]
An In-Depth Technical Guide to the In Silico Modeling of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid Interactions
This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid using computational modeling techniques. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and validated computational workflow.
Introduction: The Carbazole Scaffold and the Imperative for In Silico Insight
The carbazole nucleus, a tricyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic molecules with a vast spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, antioxidant, and neuroprotective properties.[3][4] The specific derivative, this compound, and its analogs are of significant interest for their potential to modulate key biological targets.[5][6]
In silico modeling has become an indispensable pillar in modern drug discovery, offering a powerful lens to visualize and predict molecular interactions at an atomic level.[7][8] By simulating these interactions computationally, we can prioritize experimental resources, accelerate the design-test-analyze cycle, and gain profound mechanistic insights that are often inaccessible through experimental methods alone. This guide will detail a complete workflow, from target selection to the dynamic simulation of a protein-ligand complex.
Part 1: Foundational Strategy - Target Selection and System Preparation
The success of any modeling study hinges on the careful selection of a biological target and the meticulous preparation of both the protein and the ligand.
Rationale for Target Selection: Acetylcholinesterase (AChE)
Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have demonstrated selective inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[6] The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits; thus, AChE inhibitors are a cornerstone of symptomatic treatment.[6] For this guide, we will target human Acetylcholinesterase (hAChE) to demonstrate a therapeutically relevant modeling workflow. The crystal structure of hAChE in complex with an inhibitor provides an excellent starting point for our investigation (e.g., PDB ID: 4EY7).
The logical flow for our investigation is outlined in the workflow diagram below.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. biorxiv.org [biorxiv.org]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
A Technical Guide to the Preliminary Cytotoxicity Screening of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic Acid
Abstract
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potential as anticancer agents.[1][2][3] This guide provides a comprehensive, technically-grounded framework for conducting the initial in vitro cytotoxicity screening of a novel derivative, 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, from cell line selection to assay methodology and data interpretation. It is designed to equip researchers, scientists, and drug development professionals with a robust, self-validating system for generating reliable preliminary data, thereby enabling informed decisions on the future trajectory of this promising compound.
The Strategic Imperative of Preliminary Screening
In the drug discovery pipeline, the early and accurate assessment of a compound's cytotoxic potential is a pivotal gatekeeping step.[4][5] Preliminary in vitro screening serves a dual purpose: it acts as a filter to identify molecules with potential therapeutic efficacy (i.e., the ability to kill cancer cells) while simultaneously flagging compounds with indiscriminate or excessive toxicity that would preclude them from further development.[6][7] This initial evaluation is fundamental for efficiently allocating resources toward candidates with the most promising therapeutic window.
The overall logic of this preliminary screening phase is a systematic progression from compound preparation to a definitive go/no-go decision point for more advanced studies.
Caption: High-Level Cytotoxicity Screening Workflow
Designing a Self-Validating Experimental Plan
The integrity of preliminary data hinges on an intelligently designed experiment. Each component must be chosen not by rote, but with a clear understanding of its contribution to the final interpretation.
Rationale-Driven Cell Line Selection
The choice of cell lines is arguably the most critical variable in a cytotoxicity screen.[8] A cell line's unique genetic and phenotypic characteristics directly influences its response to a given compound.[9] While large-scale screens like the NCI-60 panel provide comprehensive data, a preliminary screen must balance breadth with resource efficiency.[10]
For an initial assessment of this compound, we propose a strategic panel of three cell lines:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used in anticancer drug screening. Its inclusion provides a benchmark against a common solid tumor type.
-
A549 (Human Lung Carcinoma): Represents a different major cancer type, offering insight into the compound's potential breadth of activity.
-
HEK293 (Human Embryonic Kidney): This is a non-cancerous cell line, though immortalized. Its inclusion is crucial for a preliminary assessment of selectivity. A compound that is highly toxic to both cancerous and non-cancerous cells has a narrow therapeutic window and is generally a less attractive candidate.[6]
This targeted approach provides a foundational understanding of both anticancer potential and general cytotoxicity, guiding the selection of more specialized cell lines in subsequent screens.[11]
Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
For initial high-throughput screening, the MTT assay remains a cornerstone method due to its reliability, cost-effectiveness, and straightforward protocol.[12] It is essential, however, to understand the principle to ensure proper execution and data interpretation.
The assay is not a direct measure of cell number but rather an indicator of metabolic activity.[13] Viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into an insoluble purple formazan precipitate.[14][15] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[16]
Caption: Principle of the MTT Assay
In-Depth Experimental Protocol: MTT Assay
This protocol is optimized for a 96-well plate format. All procedures should be performed under sterile conditions in a laminar flow hood.
Materials:
-
Selected cell lines (MCF-7, A549, HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in sterile PBS), filtered and protected from light[12]
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Scientist's Note: Seeding density is critical. Too few cells will result in a weak signal; too many may lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound and Doxorubicin in DMSO.
-
Create a series of 2x working concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) in complete growth medium. The final concentration in the well will be 1x.
-
Carefully aspirate the old medium from the cells.
-
Add 100 µL of the corresponding working concentration to each well in triplicate. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only).
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay Execution:
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. Monitor for the formation of purple formazan crystals.
-
Trustworthiness Check: Visually inspect the wells under a microscope. The purple precipitate should be clearly visible inside the cells.
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[15]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis and Interpretation
Raw absorbance values are meaningless without proper analysis. The goal is to determine the concentration at which the test compound inhibits cell viability by 50%—the IC₅₀ value.[17]
Steps for Analysis:
-
Background Subtraction: Subtract the average OD of the "media only" (blank) wells from all other OD readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control wells, which represent 100% viability.
-
% Viability = (OD of Treated Well / Average OD of Vehicle Control Wells) x 100
-
-
Determine IC₅₀: The IC₅₀ is the concentration of a drug required to reduce cell viability by 50% compared to the untreated control.[17][18]
-
Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the precise IC₅₀ value.
-
The IC₅₀ value is a critical measure of a compound's potency; a lower IC₅₀ indicates higher potency.[18] Comparing the IC₅₀ values across different cell lines provides an initial measure of selectivity.[6]
Hypothetical Data Presentation
Clear presentation of quantitative data is essential for comparison and interpretation.
Table 1: Hypothetical IC₅₀ Values of this compound
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HEK293 |
| Test Compound | 15.8 ± 2.1 | 25.2 ± 3.5 | > 100 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.4 ± 0.9 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Discussion and Future Directions
-
Anticancer Activity: The test compound demonstrates dose-dependent cytotoxicity against both MCF-7 and A549 cancer cell lines.
-
Potency: The compound is less potent than the clinical drug Doxorubicin, which is expected for an early-stage molecule.
-
Selectivity: Critically, the compound shows significantly lower toxicity towards the non-cancerous HEK293 cell line (IC₅₀ > 100 µM). This suggests a favorable preliminary therapeutic window, making it a strong candidate for further investigation.
Authoritative Grounding & Next Steps:
The results of this preliminary screen validate moving forward. The logical next steps in the drug discovery process would include:
-
Expanded Panel Screening: Test the compound against a broader panel of cancer cell lines, including those from different tissues of origin and with varying genetic backgrounds, to better define its spectrum of activity.[8][9]
-
Mechanism of Action Studies: Investigate how the compound induces cell death. Assays such as Annexin V/PI staining can distinguish between apoptosis and necrosis.[4]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs of the parent compound to identify modifications that could enhance potency and selectivity. This is a core activity in medicinal chemistry.[1]
Conclusion
This guide has outlined a robust and scientifically-sound methodology for the preliminary cytotoxicity screening of this compound. By integrating rational experimental design with a detailed, validated protocol, researchers can generate high-quality, interpretable data. This foundational knowledge is indispensable for guiding the subsequent, more complex stages of preclinical drug development and ultimately determining the therapeutic potential of this promising chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kosheeka.com [kosheeka.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. The Importance of IC50 Determination | Visikol [visikol.com]
solubility and stability of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
An In-depth Technical Guide on the Solubility and Stability of 2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylic Acid
Executive Summary
This compound is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its derivatives have demonstrated significant potential in oncology and as ligands for G-Protein Coupled Receptors (GPCRs).[1] The carboxylic acid moiety at the 3-position serves as a versatile synthetic handle for creating extensive libraries of bioactive compounds, including amides and esters, to facilitate structure-activity relationship (SAR) studies.[1][2] A thorough understanding of the physicochemical properties of this core molecule, specifically its solubility and stability, is paramount for researchers in drug discovery and development. This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing these critical parameters, offering field-proven experimental protocols and explaining the causality behind methodological choices to ensure robust and reliable data generation.
Introduction to the Core Scaffold
Chemical Identity and Physicochemical Properties
The foundational step in any drug development program is the complete characterization of the active pharmaceutical ingredient (API). This compound is a tricyclic compound featuring a partially saturated carbazole ring system with a carboxylic acid functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1][3] |
| CAS Number | 26088-66-4 | [3][4][5] |
| Appearance | Solid (typically white to off-white) | [4] |
| pKa (Predicted) | ~4-5 (for the carboxylic acid) | General chemical knowledge |
| logP (Predicted) | ~2.5 - 3.5 | General chemical knowledge |
Significance in Medicinal Chemistry
The tetrahydrocarbazole nucleus is recognized as a "privileged structure" in drug discovery due to its ability to bind to multiple receptor types with high affinity. The addition of the carboxylic acid group not only provides a key interaction point for certain biological targets but also enables facile derivatization.[1] Recent research highlights its role in the development of novel anti-cancer agents, where derivatives have been shown to induce DNA damage and apoptosis in cancer cell lines.[2] Furthermore, its structural motif is integral to the design of CRTH2 receptor antagonists for treating allergic diseases.[1]
Solubility Profile: A Cornerstone of Developability
Solubility is a critical determinant of a drug candidate's bioavailability and subsequent in vivo efficacy. The presence of both a lipophilic carbazole core and a polar carboxylic acid group suggests that the solubility of this molecule will be highly dependent on the pH and polarity of the solvent system.
Theoretical Considerations
-
Aqueous Solubility: As a carboxylic acid, the compound is expected to be poorly soluble in neutral or acidic aqueous media. However, in basic conditions (pH > pKa), the carboxylic acid will deprotonate to form a highly polar carboxylate salt, which should dramatically increase its aqueous solubility. This pH-dependent solubility is a key factor for designing oral dosage forms and intravenous formulations.
-
Organic Solubility: The largely non-polar carbazole backbone suggests good solubility in many common organic solvents. The parent compound, 1,2,3,4-tetrahydrocarbazole, is known to be soluble in methanol and insoluble in water.[6][7] This provides a baseline expectation for the carboxylic acid derivative.
Experimental Workflow for Solubility Determination
A robust determination of solubility requires a well-controlled experimental workflow that ensures equilibrium is reached and that the analytical method is accurate and specific.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol 1: Equilibrium Solubility in Aqueous Buffers
Rationale: This protocol determines the thermodynamic equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution. Using a range of pH buffers is essential to characterize the impact of the ionizable carboxylic acid group.
Methodology:
-
Preparation: Prepare a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Addition: Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each buffer in duplicate vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Sample Processing: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with mobile phase, and analyze the concentration using a pre-validated HPLC-UV method (see Section 4.1).
Data Summary: Representative Solubility Profile
The following table presents an example of expected solubility data. Actual experimental values must be determined empirically.
Table 2: Representative Solubility Data
| Solvent System | Temperature | Expected Solubility (µg/mL) |
| pH 2.0 Buffer (HCl) | 25°C | < 1 |
| pH 7.4 Buffer (PBS) | 25°C | 1 - 10 |
| pH 9.0 Buffer (Borate) | 25°C | > 1000 |
| Methanol | 25°C | > 5000 |
| Acetonitrile | 25°C | > 2000 |
| Dimethyl Sulfoxide (DMSO) | 25°C | > 20000 |
Stability Profile and Degradation Pathway Analysis
Understanding a compound's intrinsic stability is mandated by regulatory agencies and is fundamental to ensuring the safety and efficacy of a final drug product.[8] Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish a stability-indicating analytical method.[9]
Experimental Workflow for Forced Degradation
The objective is to expose the compound to conditions more severe than those it would experience during manufacturing or storage to accelerate degradation.
Caption: Workflow for a Forced Degradation Study.
Protocols for Stress Testing
Rationale: These conditions are selected based on ICH guidelines (Q1A) to cover the most common degradation pathways for small molecules.[8] The goal is to achieve 5-20% degradation; if degradation is too rapid, the stress level (temperature or reagent concentration) should be reduced.
Methodology (General):
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Stress Application: For each condition, mix the stock solution with the stressor in a 1:1 ratio.
-
Acid/Base Hydrolysis: Mix with 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid/base. Heat as required.
-
Oxidation: Mix with 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal: Store vials of the stock solution and solid powder at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Collect samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Analysis: Dilute all samples to the same theoretical concentration and analyze using the stability-indicating HPLC method.
Summary of Degradation Behavior
The carbazole nucleus is generally stable, but the tetrahydro- portion and the indole nitrogen can be susceptible to oxidation.
Table 3: Representative Forced Degradation Results
| Stress Condition | Observation |
| 0.1 M HCl, 60°C, 24h | Likely stable (< 5% degradation) |
| 0.1 M NaOH, 60°C, 24h | Likely stable (< 5% degradation) |
| 3% H₂O₂, RT, 24h | Potential for moderate degradation (10-20%). Oxidation of the tetrahydro ring or the indole nitrogen are possible pathways.[10] |
| 80°C, 72h (Solid) | Likely stable (< 2% degradation) |
| ICH Photostability | Potential for minor degradation. Aromatic systems can be susceptible to photolytic reactions. |
Analytical Methodologies
A robust, validated analytical method is the backbone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for quantifying carbazole derivatives.[11][12]
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Rationale: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients. This requires demonstrating specificity through forced degradation studies.
Methodology:
-
Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient from low to high organic (e.g., 10% B to 90% B over 15 minutes) is necessary to ensure elution of both the polar parent compound and potentially more non-polar degradants.
-
Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This allows for the selection of an optimal wavelength for quantification and helps in assessing peak purity.
-
Validation:
-
Specificity: Inject samples from the forced degradation study. The method is specific if the parent peak is resolved from all degradation product peaks (resolution > 1.5).
-
Linearity: Establish a calibration curve over a relevant concentration range (e.g., 1-100 µg/mL) and ensure the correlation coefficient (r²) is > 0.999.
-
Accuracy & Precision: Determine the accuracy (% recovery) and precision (% RSD) at low, medium, and high concentrations.
-
Conclusion and Recommendations
This compound is a compound of significant interest with a predictable, yet critical, physicochemical profile.
-
Solubility: The compound exhibits classic amphiphilic behavior, with poor aqueous solubility at physiological pH that increases dramatically under basic conditions. This is a key consideration for formulation scientists, suggesting that salt formation or enabling formulations (e.g., amorphous solid dispersions) may be required for optimal delivery.
-
Stability: The scaffold is largely stable to hydrolytic and thermal stress. Its primary liability appears to be oxidative degradation, a common pathway for N-heterocyclic compounds.[10]
Recommendations for Handling and Storage:
-
Storage: Store the solid material in a well-sealed container at room temperature, protected from light.[3][4]
-
Formulation: For solution-based assays or formulations, use of antioxidants may be warranted to prevent oxidative degradation. The pH of aqueous formulations should be carefully controlled to ensure solubility and stability.
This guide provides the foundational knowledge and experimental framework for the robust characterization of this important molecule, enabling researchers to make informed decisions throughout the drug development lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 26088-66-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 26088-66-4 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8 [m.chemicalbook.com]
- 7. 1,2,3,4-Tetrahydrocarbazol | 942-01-8 [m.chemicalbook.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 2,3,4,9-tetrahydro-1H-carbazole framework represents a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2][3][4][5][6] This tricyclic heterocyclic system, comprising a fused indole and cyclohexene ring, offers a unique three-dimensional architecture that is amenable to interaction with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][7][8][9][10][11][12]
At the heart of this scaffold's versatility for drug design lies the strategic placement of a carboxylic acid moiety at the 3-position. This functional group serves as a highly versatile synthetic handle, enabling chemists to readily generate extensive libraries of amide, ester, and thioamide derivatives.[13] This capacity for facile derivatization is paramount for systematic Structure-Activity Relationship (SAR) studies, a critical process in the iterative optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[9] Recent research has underscored the significance of this position, with novel 3,6-disubstituted amide and thioamide derivatives of tetrahydrocarbazole exhibiting potent anticancer activity by inducing DNA damage and mitochondrial dysfunction.[14]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid as a pivotal building block in contemporary drug discovery programs. We will delve into the synthetic rationale, provide detailed experimental protocols for derivatization, and outline a strategic workflow for the biological evaluation of the resulting compounds.
Core Principles: Why this compound is a Superior Starting Point
The selection of a starting scaffold is a critical decision in any drug discovery campaign. The inherent properties of this compound make it an exceptionally logical choice for several reasons:
-
Proven Biological Relevance: The tetrahydrocarbazole core is a well-established pharmacophore, with numerous examples of its derivatives exhibiting significant biological activity.[1][2][7][8][10] This history of success provides a strong foundation of confidence in its potential to yield novel therapeutic agents.
-
Synthetic Tractability: The most prevalent and efficient method for constructing the tetrahydrocarbazole skeleton is the Fischer indole synthesis.[8][13][15] This classic reaction, which involves the condensation of a phenylhydrazine with a cyclohexanone derivative, is robust, scalable, and amenable to a wide range of substituents, allowing for the generation of diverse core structures.
-
Tunable Physicochemical Properties: The carboxylic acid at the 3-position offers a powerful tool for modulating the physicochemical properties of the resulting derivatives. By converting the acid to various amides or esters, researchers can fine-tune parameters such as solubility, lipophilicity (LogP), and hydrogen bonding capacity, all of which are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Vector for Targeted Interactions: The C3-substituent can be designed to project into specific binding pockets of a target protein. This allows for the introduction of pharmacophoric features that can engage in key hydrogen bonding, ionic, or hydrophobic interactions, thereby enhancing binding affinity and selectivity.
Experimental Protocols: From Scaffold to Bioactive Candidate
The following protocols provide a comprehensive framework for the synthesis and evaluation of novel drug candidates derived from this compound.
Part 1: Synthesis of the Core Scaffold
The foundational step is the synthesis of the this compound scaffold. The Fischer indole synthesis is the most common and reliable method.[8][13][15]
Protocol 1: Fischer Indole Synthesis of Ethyl 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylate
-
Rationale: This protocol utilizes a substituted phenylhydrazine and a cyclohexanone derivative to construct the tetrahydrocarbazole core. The reaction proceeds via an acid-catalyzed intramolecular cyclization of an intermediate hydrazone. Using the ethyl ester of 4-oxocyclohexanecarboxylic acid directly yields the desired C3-functionalized scaffold.
-
Materials:
-
Phenylhydrazine hydrochloride
-
Ethyl 4-oxocyclohexanecarboxylate
-
Glacial acetic acid
-
Ethanol
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine hydrochloride (1.0 eq) and ethyl 4-oxocyclohexanecarboxylate (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker containing ice water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
To neutralize any residual acid, suspend the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate.
-
Protocol 2: Hydrolysis to this compound
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the key intermediate for subsequent amide coupling reactions.
-
Materials:
-
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Standard glassware
-
-
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid will form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. The product is often pure enough for the next step, but can be recrystallized if necessary.
-
Part 2: Derivatization via Amide Coupling
The carboxylic acid is now ready for derivatization. Amide bond formation is a robust and well-understood transformation in medicinal chemistry.
Protocol 3: General Procedure for Amide Synthesis
-
Rationale: This protocol utilizes a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid for reaction with a primary or secondary amine. The inclusion of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is necessary to neutralize the acid formed during the reaction.
-
Materials:
-
This compound
-
A diverse selection of primary and secondary amines (R1R2NH)
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a dry reaction vial, dissolve the carboxylic acid (1.0 eq), the desired amine (1.2 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide derivative by column chromatography on silica gel.
-
Table 1: Representative Amines for Library Synthesis
| Amine Class | Examples | Rationale for Inclusion |
| Aliphatic | Cyclopropylamine, Isobutylamine, Piperidine | Probes for hydrophobic pockets and conformational constraints. |
| Aromatic | Aniline, 4-Fluoroaniline, 3-Pyridylamine | Introduction of aromatic interactions (π-stacking) and potential for hydrogen bonding. |
| Functionalized | 4-(Aminomethyl)pyridine, 2-Aminoethanol, Morpholine | Incorporation of polar groups to enhance solubility and provide additional interaction points. |
Strategic Workflow for Biological Evaluation
A systematic approach to evaluating the biological activity of the newly synthesized library of derivatives is crucial for identifying promising lead compounds.
Caption: A strategic workflow for the design, synthesis, and evaluation of novel drug candidates.
Data Interpretation and SAR Analysis
The data generated from the biological assays should be systematically analyzed to establish a Structure-Activity Relationship (SAR).
Table 2: Hypothetical SAR Data Table
| Compound ID | R1 | R2 | IC50 (nM) | Cell Viability (µM) |
| Lead-001 | H | 4-Fluorophenyl | 50 | 10 |
| Lead-002 | H | 3-Pyridyl | 80 | >50 |
| Lead-003 | H | Cyclopropyl | 500 | >50 |
| Lead-004 | Methyl | Phenyl | 200 | 25 |
From this hypothetical data, one might infer that an aromatic substituent at the amide nitrogen is beneficial for potency (compare Lead-001/002 to Lead-003). The 4-fluorophenyl group in Lead-001 provides the best potency, but also shows higher cytotoxicity compared to the 3-pyridyl analog (Lead-002). This information guides the next round of synthesis, perhaps exploring other halogenated phenyl rings or different pyridine isomers to balance potency and safety.
Mechanism of Action: A Case Study in Anticancer Activity
As evidenced by recent studies, derivatives of 2,3,4,9-tetrahydro-1H-carbazole can exert their anticancer effects through multiple mechanisms.[14] A plausible signaling pathway for a novel derivative is depicted below.
Caption: A potential mechanism of action for an anticancer tetrahydrocarbazole derivative.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for the efficient discovery of novel therapeutics. Its proven biological relevance, synthetic accessibility, and the versatility of the C3-carboxylic acid handle provide an unparalleled advantage for medicinal chemists. The protocols and workflows outlined in this guide offer a robust framework for researchers to harness the full potential of this privileged scaffold, paving the way for the development of next-generation medicines to address unmet medical needs.
References
- 1. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]
- 2. wjarr.com [wjarr.com]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles...: Ingenta Connect [ingentaconnect.com]
- 7. wjpps.com [wjpps.com]
- 8. wjarr.com [wjarr.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 1,2,3,4-Tetrahydrocarbazole | 942-01-8 [smolecule.com]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
Application Note: High-Throughput Screening Strategies for the Identification of Bioactive 2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylic Acid Analogs
Introduction
The 2,3,4,9-tetrahydro-1H-carbazole (THC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] Derivatives of this versatile nucleus have demonstrated significant potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[1][3] The therapeutic promise of this compound class stems from its ability to interact with a diverse range of biological targets, including critical enzymes like kinases, proteases, and cholinesterases, as well as cell surface receptors such as G-Protein Coupled Receptors (GPCRs).[4][5][6]
The exploration of vast chemical libraries of THC analogs necessitates robust, efficient, and scalable screening methodologies. High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid automated testing of thousands to millions of compounds against specific biological targets.[7][8][9] HTS assays are typically performed in miniaturized microplate formats (96, 384, or 1536-well) and leverage sensitive detection technologies like fluorescence or luminescence to identify "hits"—compounds that modulate the target's activity.[10][11]
This technical guide provides detailed protocols and application notes for two distinct, field-proven HTS assays tailored for the discovery and characterization of novel 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid analogs:
-
A Biochemical Fluorescence Polarization (FP) Assay for identifying enzyme inhibitors.
-
A Cell-Based AlphaLISA® Assay for detecting modulators of GPCR signaling through second messenger cAMP.
These protocols are designed to be self-validating systems, incorporating critical quality control steps to ensure data integrity and the confident identification of promising lead compounds for further development.
Section 1: Biochemical HTS for Enzyme Inhibition – A Fluorescence Polarization (FP) Approach
Rationale & Expertise: Many tetrahydrocarbazole derivatives exert their biological effects by inhibiting enzymes.[1][2] For instance, certain analogs inhibit kinases in the PI3K/Akt pathway or enzymes like butyrylcholinesterase involved in neurodegenerative diseases.[1][5] A Fluorescence Polarization (FP) competition assay is an ideal HTS format for identifying such inhibitors. It is a homogenous (no-wash) assay that measures the disruption of binding between an enzyme and a fluorescently labeled ligand (tracer) in solution.[12][13] The principle is based on the rotational speed of molecules: small, free-tumbling fluorescent tracers emit depolarized light (low FP signal), while larger enzyme-tracer complexes tumble slowly, emitting polarized light (high FP signal).[14] An inhibitor compound that displaces the tracer from the enzyme will cause a decrease in the FP signal, providing a direct and robust readout of inhibition.
FP Competitive Binding Assay Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 13. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Application Notes and Protocols for the Fischer Indole Synthesis of Tetrahydrocarbazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
These application notes provide a comprehensive guide to the Fischer indole synthesis of tetrahydrocarbazoles, a cornerstone reaction in synthetic organic chemistry with profound implications for medicinal chemistry and drug development. The tetrahydrocarbazole scaffold is a privileged structure found in numerous biologically active compounds. This document offers a detailed protocol, mechanistic insights, troubleshooting advice, and optimization strategies to empower researchers in their synthetic endeavors.
Introduction: The Significance of Tetrahydrocarbazoles and the Fischer Indole Synthesis
The 1,2,3,4-tetrahydrocarbazole core is a key structural motif present in a wide array of natural products and pharmacologically active molecules. Its rigid, tricyclic framework serves as a versatile scaffold for the development of therapeutic agents targeting various diseases. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most efficient and widely utilized methods for constructing the indole ring system, and by extension, tetrahydrocarbazoles.[1] The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[2] In the context of tetrahydrocarbazole synthesis, a cyclohexanone derivative is commonly employed as the ketone component.[2][3]
This guide will delve into the practical application of this venerable reaction, providing a robust protocol for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole, and offering insights into adapting the methodology for substituted analogs.
Reaction Mechanism: A Step-by-Step Look at the Fischer Indole Synthesis
The Fischer indole synthesis is a classic example of a rearrangement reaction, proceeding through several key intermediates. A thorough understanding of the mechanism is crucial for troubleshooting and optimizing the reaction conditions. The generally accepted mechanism involves the following steps:
-
Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with a cyclohexanone derivative to form the corresponding phenylhydrazone.
-
Tautomerization to the Ene-hydrazine: The phenylhydrazone then tautomerizes to the more reactive ene-hydrazine intermediate.
-
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step of the reaction. The ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond.[5]
-
Rearomatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization with the elimination of ammonia to form the final tetrahydrocarbazole product.[6]
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. wjarr.com [wjarr.com]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles (Journal Article) | OSTI.GOV [osti.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid as a CRTH2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the CRTH2 Receptor in Allergic Inflammation
The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as DP2, is a G-protein coupled receptor (GPCR) that has emerged as a significant therapeutic target in the field of allergic and inflammatory diseases.[1] Its endogenous ligand, prostaglandin D2 (PGD2), is primarily released by activated mast cells and plays a pivotal role in orchestrating the inflammatory cascade associated with conditions such as asthma, allergic rhinitis, and atopic dermatitis.[2] Upon binding to CRTH2, PGD2 mediates the chemotaxis and activation of key immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[3] This activation leads to the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), degranulation of eosinophils and basophils, and the perpetuation of the allergic response.[1][4]
The signaling cascade initiated by PGD2 binding to the CRTH2 receptor proceeds through a Gαi subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and a subsequent increase in intracellular calcium ([Ca2+]i).[3] This signaling pathway ultimately drives the cellular responses central to allergic inflammation.
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid and its derivatives have been identified as a promising class of CRTH2 receptor antagonists.[5][6] By competitively blocking the binding of PGD2 to the CRTH2 receptor, these compounds can effectively inhibit the downstream signaling events and mitigate the inflammatory response. This document provides a comprehensive guide for researchers, offering detailed application notes and experimental protocols for the evaluation of this compound as a CRTH2 receptor antagonist.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 36729-27-8 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action: CRTH2 Receptor Antagonism
The primary mechanism of action for this compound is its competitive antagonism of the CRTH2 receptor. This interaction blocks the binding of the endogenous ligand, PGD2, thereby inhibiting the Gαi-mediated signaling cascade.
Figure 1: CRTH2 Signaling Pathway and Antagonist Inhibition.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the in vitro and in vivo evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is based on the Fischer indole synthesis, a classic and effective method for the preparation of the tetrahydrocarbazole scaffold.
Materials:
-
4-Oxo-cyclohexanecarboxylic acid
-
Phenylhydrazine hydrochloride
-
Ethanol
-
Toluene
Procedure:
-
In a round-bottom flask, combine 4-oxo-cyclohexanecarboxylic acid (1 equivalent) and phenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Stir the mixture at reflux for 3 hours.[7]
-
Remove the ethanol by rotary evaporation.
-
Dissolve the residue in boiling toluene.
-
Filter the hot solution to remove the precipitating ammonium chloride.
-
Allow the clear filtrate to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Dry the solid under vacuum to yield this compound.[7]
Figure 2: Synthesis Workflow for this compound.
Protocol 2: In Vitro CRTH2 Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity of the test compound for the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing human CRTH2 (HEK-hCRTH2)
-
[³H]PGD₂ (Radioligand)
-
Unlabeled PGD₂ (for non-specific binding)
-
This compound (Test Compound)
-
Binding Buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl₂)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare membranes from HEK-hCRTH2 cells using standard homogenization and centrifugation protocols. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
50 µL Binding Buffer
-
50 µL of [³H]PGD₂ (to a final concentration of ~0.4 nM)
-
50 µL of various dilutions of the test compound (e.g., from 10 pM to 100 µM)
-
For total binding wells, add 50 µL of Binding Buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of unlabeled PGD₂ (to a final concentration of 10 µM).
-
-
Initiate Reaction: Add 50 µL of the cell membrane suspension (~20-25 µg of protein) to each well to start the reaction.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Functional Antagonism - cAMP Inhibition Assay
This functional assay measures the ability of the test compound to block the PGD2-induced inhibition of cAMP production in cells expressing the CRTH2 receptor.
Materials:
-
HEK-hCRTH2 cells
-
Forskolin (to stimulate cAMP production)
-
PGD₂ (CRTH2 agonist)
-
This compound (Test Compound)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Culture: Culture HEK-hCRTH2 cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Addition:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Add serial dilutions of the test compound to the wells.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a solution of PGD₂ (at its EC₈₀ concentration, e.g., ~2 nM) and forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[5]
Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that restores the PGD2-inhibited cAMP response by 50%.
Protocol 4: Functional Antagonism - Calcium Mobilization Assay
This assay measures the ability of the test compound to block the PGD2-induced transient increase in intracellular calcium.
Materials:
-
HEK-hCRTH2 or a cell line endogenously expressing CRTH2 (e.g., HL-60)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
PGD₂
-
This compound (Test Compound)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add the calcium-sensitive dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of PGD₂ (at its EC₈₀ concentration) into the wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.[3]
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) reflects the intracellular calcium concentration.
-
Plot the percentage of inhibition of the calcium response against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Protocol 5: Eosinophil and Basophil Chemotaxis Assay
This assay assesses the ability of the test compound to inhibit the PGD2-induced migration of eosinophils and basophils.
Materials:
-
Human eosinophils or basophils (isolated from peripheral blood or differentiated from cell lines)
-
PGD₂ (Chemoattractant)
-
This compound (Test Compound)
-
Assay medium (e.g., RPMI 1640 + 0.5% BSA)
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores)
Procedure:
-
Cell Preparation: Isolate eosinophils or basophils and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add the chemoattractant (PGD₂) to the lower wells of the chemotaxis chamber.
-
In the upper wells, add the cell suspension pre-incubated with various concentrations of the test compound or vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the filter.
-
Fix and stain the filter.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell counter or flow cytometry.
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 6: In Vivo Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
This protocol describes a common in vivo model to evaluate the efficacy of the CRTH2 antagonist in a disease-relevant setting.
Animals:
-
BALB/c mice (6-8 weeks old)
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound (Test Compound)
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in saline.
-
-
Compound Administration:
-
Administer the test compound or vehicle orally once or twice daily, starting one day before the first challenge and continuing throughout the challenge period.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice by intranasal administration of 20 µg of OVA in saline.
-
-
Readouts (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse and fix the lungs for histological analysis of airway inflammation and mucus production (using H&E and PAS staining).
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
-
Data Analysis:
-
Compare the inflammatory parameters (cell counts, histology scores, AHR, cytokine levels) between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Figure 3: Workflow for the Ovalbumin-Induced Allergic Airway Inflammation Model.
Data Presentation and Interpretation
A crucial aspect of evaluating a CRTH2 antagonist is the systematic presentation of quantitative data to allow for clear comparison and interpretation.
| Assay | Parameter | This compound | Reference Compound (e.g., Fevipiprant) |
| CRTH2 Binding Assay | Ki (nM) | To be determined | ~2.5 nM |
| cAMP Inhibition Assay | IC₅₀ (nM) | To be determined | ~5 nM |
| Calcium Mobilization Assay | IC₅₀ (nM) | To be determined | ~10 nM |
| Eosinophil Chemotaxis | IC₅₀ (nM) | To be determined | ~8 nM |
| Basophil Chemotaxis | IC₅₀ (nM) | To be determined | ~12 nM |
| In Vivo OVA Model | % Inhibition of BAL Eosinophilia | To be determined | Significant reduction at relevant doses |
Note: The potency values for this compound are to be determined experimentally. The reference values for Fevipiprant are approximate and may vary depending on the specific assay conditions.
Conclusion and Future Directions
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound as a CRTH2 receptor antagonist. By systematically applying these in vitro and in vivo methodologies, researchers can thoroughly characterize the potency, efficacy, and mechanism of action of this and other related compounds. The data generated will be instrumental in guiding further drug development efforts aimed at targeting the CRTH2 pathway for the treatment of allergic and inflammatory diseases. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this chemical scaffold to identify lead candidates for clinical development.
References
- 1. scribd.com [scribd.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. m.youtube.com [m.youtube.com]
Title: A Comprehensive Experimental Protocol for In Vitro Evaluation of the Antiviral Activity of Novel Tetrahydrocarbazole Derivatives
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tetrahydrocarbazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous reports highlighting their potential as potent antiviral agents against a range of viruses.[1][2][3] The effective development and screening of these compounds necessitate a robust, standardized methodology to accurately determine their efficacy and therapeutic window. This guide provides a comprehensive, step-by-step experimental protocol for the in vitro assessment of novel tetrahydrocarbazole derivatives. It covers the critical initial cytotoxicity evaluation, primary antiviral screening using the gold-standard plaque reduction assay, secondary quantification of viral inhibition via qRT-PCR, and advanced mechanistic studies to pinpoint the stage of the viral lifecycle being inhibited. The protocols are designed to be self-validating through the rigorous use of controls, ensuring trustworthy and reproducible results.
The Foundational Principle of Antiviral Screening: Efficacy vs. Toxicity
The primary goal of any antiviral screening campaign is to identify compounds that inhibit viral replication at concentrations that are non-toxic to the host cells.[4] A compound that simply kills the host cell will trivially prevent virus production, but it holds no therapeutic value. Therefore, every antiviral evaluation must begin with a cytotoxicity assessment. This allows for the calculation of the Selectivity Index (SI) , a critical parameter that defines the therapeutic window of a drug candidate.
-
50% Cytotoxic Concentration (CC₅₀): The concentration of the compound that reduces the viability of uninfected host cells by 50%.
-
50% Effective Concentration (EC₅₀): The concentration of the compound that inhibits viral replication by 50%.
-
Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising safety profile, signifying that the compound is effective against the virus at concentrations far below those that harm the host cell.
Experimental Workflow Overview
The evaluation of a novel tetrahydrocarbazole derivative follows a logical, multi-stage process. This workflow ensures that resources are focused on compounds with genuine antiviral activity and a favorable safety profile.
Caption: High-level workflow for antiviral drug screening.
Phase 1, Protocol 1: Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing antiviral activity, it is crucial to determine the concentration range where the tetrahydrocarbazole derivative does not harm the host cells.[4] The MTT assay is a colorimetric method that measures the metabolic activity of mitochondria in living cells, which is a reliable indicator of cell viability.[5] In this assay, the yellow tetrazolium salt MTT is reduced to a purple formazan product by mitochondrial dehydrogenases in viable cells.[4]
Materials:
-
Appropriate host cell line (see Table 1)
-
Complete culture medium
-
Tetrahydrocarbazole derivative stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for monolayer formation.[6]
-
Compound Preparation: Prepare serial dilutions of the tetrahydrocarbazole derivative in culture medium. Concentrations may range from 0.1 to 100 µM.[6] Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated cells (medium only) as a negative control for toxicity (100% viability).
-
Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, remove the compound-containing medium and add 50 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.
Phase 1, Protocol 2: Primary Antiviral Efficacy (Plaque Reduction Assay)
Causality: The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[7][8] This assay measures the ability of a compound to reduce the number of plaques—localized areas of cell death caused by viral infection—in a cell monolayer.[9] Each plaque originates from a single infectious virus particle, making this a highly quantitative method.
Caption: Workflow of the Plaque Reduction Assay.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Tetrahydrocarbazole derivative dilutions (prepared in infection medium)
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., culture medium with 1% methylcellulose or low-melting-point agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.8% crystal violet in 50% ethanol)[10]
Procedure:
-
Cell Preparation: Ensure host cell monolayers are just confluent on the day of infection.
-
Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with a viral dilution calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.[6]
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Immediately add the overlay medium containing different, non-toxic concentrations of the tetrahydrocarbazole derivative. Include a "no drug" virus control and a "no virus" cell control.[7]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).[6]
-
Plaque Visualization: Once plaques are visible, fix the cells by adding 1 mL of formalin to each well and incubating for at least 30 minutes.[6] After fixation, remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-20 minutes. Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.[7]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" virus control. Plot the percentage of inhibition against the compound concentration and use non-linear regression to determine the EC₅₀ value.
| Parameter | Description | Assay Used |
| CC₅₀ | 50% Cytotoxic Concentration | MTT Assay |
| EC₅₀ | 50% Effective Concentration | Plaque Reduction Assay |
| SI | Selectivity Index (CC₅₀/EC₅₀) | Calculated Value |
Phase 2, Protocol 3: Efficacy Confirmation by qRT-PCR
Causality: Quantitative reverse transcription-PCR (qRT-PCR) is a highly sensitive and specific method for quantifying viral RNA.[11] This protocol serves as an orthogonal method to confirm the results of the plaque reduction assay and is particularly useful for viruses that do not form clear plaques. It directly measures the impact of the compound on the accumulation of viral genetic material.[12]
Materials:
-
Infected and treated cell cultures from a parallel experiment to the plaque reduction assay
-
Viral RNA extraction kit
-
qRT-PCR one-step kit
-
Primers and probe specific to a conserved region of the target virus genome (e.g., influenza matrix gene)[11]
-
qRT-PCR instrument
Procedure:
-
Cell Culture Setup: Seed cells in a 96-well plate and incubate overnight.[11]
-
Infection and Treatment: Wash cells with PBS, then infect with the virus at a specific Multiplicity of Infection (MOI, e.g., 0.01). After a 1-hour adsorption period, remove the inoculum and add a medium containing serial dilutions of the tetrahydrocarbazole derivative.
-
Incubation: Incubate the plate for 24 to 48 hours to allow for viral replication.[11]
-
RNA Extraction: After incubation, harvest the cell supernatant or lyse the cells directly in the wells. Extract total RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.[11]
-
qRT-PCR: Perform one-step qRT-PCR using primers and a probe targeting a conserved viral gene. Include a standard curve of known viral RNA concentrations to allow for absolute quantification.[13] Also include no-template and uninfected cell controls.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample.[13] Quantify the viral RNA copy number by comparing Ct values to the standard curve. Calculate the percentage reduction in viral RNA for each compound concentration relative to the untreated virus control. This data can also be used to calculate an EC₅₀ value.
Phase 3, Protocol 4: Elucidating the Mechanism of Action (Time-of-Addition Assay)
Causality: Once a compound shows potent antiviral activity, the next logical step is to determine when it acts during the viral replication cycle. A time-of-addition assay helps differentiate between inhibition of early events (like attachment and entry), replication, or late events (like assembly and egress). The compound is added at different time points relative to infection, and the resulting viral yield is measured.
Caption: Conceptual diagram of a Time-of-Addition Assay.
Procedure:
-
Setup: Seed host cells in multi-well plates and grow to confluency.
-
Infection: Synchronize infection by pre-chilling cells and virus at 4°C for 1 hour (to allow attachment but not entry), then washing and shifting to 37°C to initiate entry. This sets a clear "time zero."
-
Staggered Compound Addition: Add a fixed, effective concentration (e.g., 5x EC₅₀) of the tetrahydrocarbazole derivative at various time points post-infection (e.g., -1h, 0h, 2h, 4h, 8h).
-
Harvest: At the end of a single replication cycle (e.g., 24 hours), harvest the cell supernatant.
-
Quantification: Determine the viral titer in the harvested supernatant using the plaque reduction assay (Protocol 2) or quantify viral RNA using qRT-PCR (Protocol 3).
-
Interpretation:
-
Inhibition only when added early: Suggests the compound targets viral attachment or entry.[14]
-
Inhibition when added mid-cycle: Suggests the compound targets genome replication or protein synthesis.
-
Inhibition only when added late: Suggests the compound targets viral assembly or egress.
-
Host Cell and Virus Selection
The choice of cell line and virus strain is critical for relevant and successful antiviral testing. The cell line must be susceptible to infection and capable of supporting robust viral replication.
| Virus Family | Example Virus | Recommended Cell Line(s) | Rationale / Reference |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7, Huh-7.5, Huh-7.5.1 | Human hepatoma cell lines are the most physiologically relevant models for HCV. Huh-7.5 and 7.5.1 are highly permissive clones.[15][16][17] |
| Flaviviridae | Dengue Virus (DENV) | Vero, BHK-21 | Vero (African green monkey kidney) and BHK-21 (baby hamster kidney) cells are highly susceptible and commonly used for DENV plaque assays.[18][19] |
| Orthomyxoviridae | Influenza A Virus | MDCK (Madin-Darby Canine Kidney) | MDCK cells are the primary, most commonly used cell line for influenza virus isolation, propagation, and quantification due to their high sensitivity.[20][21][22] |
| Herpesviridae | Herpes Simplex Virus (HSV) | Vero | Vero cells are widely used for HSV studies as they show clear cytopathic effects and support high-titer virus growth.[23] |
| Papillomaviridae | Human Papillomavirus (HPV) | N/A (Requires organotypic raft cultures) | Tetrahydrocarbazoles have shown activity against HPV, but standard monolayer culture is not sufficient. This requires more complex culture systems.[1] |
References
- 1. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unibas.it [iris.unibas.it]
- 3. wjarr.com [wjarr.com]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HBV Preclinical Cell and Animal Models - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apath,LLC Hepatitis C Virus Technology [apath.com]
- 18. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 20. droracle.ai [droracle.ai]
- 21. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs [mdpi.com]
- 22. Cell Culture-Selected Substitutions in Influenza A(H3N2) Neuraminidase Affect Drug Susceptibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid for SAR Studies
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Introduction: The Privileged Tetrahydrocarbazole Scaffold and the Strategic Importance of the C-3 Carboxylic Acid Moiety
The 2,3,4,9-tetrahydro-1H-carbazole (THC) core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] This tricyclic heterocyclic system, comprised of a fused indole and cyclohexane ring, is a common structural motif in a multitude of pharmacologically active natural products and synthetic compounds.[3] The inherent bioactivity of the THC nucleus spans a wide therapeutic spectrum, including anticancer,[4][5] anti-inflammatory, antimicrobial, and neuroprotective properties.[4] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological profile for specific therapeutic targets.
The carboxylic acid functionality at the 3-position of the tetrahydrocarbazole ring serves as a critical handle for systematic derivatization in the context of Structure-Activity Relationship (SAR) studies. This functional group provides a key interaction point, often through hydrogen bonding or ionic interactions, with biological targets. However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and metabolic instability.[6][7] Therefore, a comprehensive SAR investigation necessitates the exploration of a diverse array of derivatives, including amides, esters, and bioisosteric replacements of the carboxylic acid group. This application note provides detailed protocols for the synthesis of such derivatives to facilitate the elucidation of critical SAR insights.
Strategic Derivatization Pathways for SAR Exploration
A systematic exploration of the chemical space around the 3-carboxylic acid position is paramount for understanding its role in molecular recognition and for optimizing the overall pharmacological profile of the lead compound. The following derivatization strategies are fundamental to a comprehensive SAR campaign.
Caption: Key derivatization strategies for SAR studies.
Part 1: Synthesis of Amide Derivatives via Amide Bond Formation
The conversion of the carboxylic acid to a diverse library of amides is a cornerstone of SAR exploration. This modification allows for the systematic investigation of the impact of varying steric bulk, hydrogen bonding potential, and lipophilicity in the region of the original carboxylic acid.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a widely applicable method for the formation of amide bonds from 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.[8][9]
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution
-
1 M aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Part 2: Synthesis of Ester Derivatives
Esterification of the carboxylic acid provides another avenue for probing the SAR of the parent molecule. Esters can act as prodrugs, improving bioavailability, or can themselves be the active form, interacting with the target protein through different binding modes compared to the carboxylic acid.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, utilizing a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[10]
Materials:
-
This compound
-
Alcohol of choice (1.2 equivalents)
-
DCC (1.1 equivalents)
-
DMAP (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Addition of Coupling Agent: Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with additional DCM.
-
Work-up: Combine the filtrates and wash with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Part 3: Bioisosteric Replacement of the Carboxylic Acid
Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects.[11] Replacing the carboxylic acid with a suitable bioisostere can improve pharmacokinetic properties while maintaining or enhancing biological activity.[6][7] Common bioisosteres for carboxylic acids include tetrazoles and sulfonamides.[12][13]
Protocol 3: Synthesis of a 5-Substituted Tetrazole Bioisostere
This two-step protocol involves the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide to form the tetrazole ring.
Step 3a: Conversion of Carboxylic Acid to Nitrile
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Ammonia solution (excess)
-
Triphosgene (0.5 equivalents)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous DCM
Procedure:
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DCM, add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF. Stir at room temperature for 2 hours.
-
Amide Formation: Carefully add the acid chloride solution to an excess of concentrated ammonia solution at 0 °C. Stir for 1 hour. Extract the product with DCM, dry the organic layer, and concentrate to yield the primary amide.
-
Dehydration to Nitrile: Dissolve the primary amide in anhydrous DCM and add triethylamine (3.0 equivalents). Cool to 0 °C and add triphosgene (0.5 equivalents) portion-wise. Stir at room temperature until the reaction is complete (monitored by TLC). Quench with water, extract with DCM, dry, and concentrate. Purify the crude nitrile by column chromatography.
Step 3b: Formation of the Tetrazole Ring
Materials:
-
3-Nitrile-2,3,4,9-tetrahydro-1H-carbazole
-
Sodium azide (NaN₃) (1.5 equivalents)
-
Triethylammonium chloride (Et₃N·HCl) (1.5 equivalents)
-
Anhydrous Toluene
-
1 M aqueous HCl
Procedure:
-
Cycloaddition: In a round-bottom flask, suspend the nitrile (1.0 equivalent), sodium azide (1.5 equivalents), and triethylammonium chloride (1.5 equivalents) in anhydrous toluene.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and add 1 M aqueous HCl. Stir vigorously for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the 5-substituted tetrazole derivative.
Data Presentation: Characterization of Synthesized Derivatives
Thorough characterization of all newly synthesized compounds is essential to confirm their identity and purity. The following table provides an example of how to present characterization data for a series of derivatives.
| Compound ID | R Group (Amides/Esters) or Bioisostere | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| THC-COOH | -OH | - | Characteristic peaks for the core structure | 218.08 |
| THC-AM1 | -NH-CH₂Ph | 78 | Signals for benzyl protons | 307.16 |
| THC-AM2 | -N(CH₃)₂ | 85 | Singlet for dimethylamino protons | 245.15 |
| THC-ES1 | -O-CH₂CH₃ | 82 | Triplet and quartet for ethyl protons | 246.12 |
| THC-TZ1 | 5-Tetrazolyl | 65 | Absence of COOH proton, characteristic shifts | 242.11 |
Conclusion
The systematic derivatization of the 3-carboxylic acid group of the 2,3,4,9-tetrahydro-1H-carbazole scaffold is a critical step in the development of novel therapeutic agents. The protocols outlined in this application note provide robust and versatile methods for the synthesis of amides, esters, and tetrazole bioisosteres. The resulting library of compounds will enable a thorough investigation of the structure-activity relationships, guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. wjarr.com [wjarr.com]
- 2. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drughunter.com [drughunter.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
Application Notes and Protocols for Evaluating the Efficacy of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its potential as a cornerstone for novel drug development.[1][2][3][4] Derivatives of this core have demonstrated a wide range of pharmacological activities, with a significant focus on oncology.[1][5][6][7] The compound 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, featuring a carboxylic acid functional group, is a versatile intermediate for creating a diverse library of potential therapeutic agents.[1][8]
This guide provides a comprehensive, multi-faceted strategy for evaluating the efficacy of this compound using a suite of robust, validated cell-based assays. Our approach is designed to move logically from a broad assessment of cytotoxic and anti-proliferative effects to a more granular investigation of the underlying molecular mechanisms. This structured workflow ensures that researchers can build a comprehensive biological profile of the compound, a critical step in the pre-clinical drug discovery pipeline.
Experimental Strategy: A Tiered Approach to Efficacy Evaluation
A successful evaluation of a novel compound requires a systematic progression from general to specific biological questions. We have structured this guide to follow such a path, ensuring that each experimental stage informs the next.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: The 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Exploring Chemical Space
The 2,3,4,9-tetrahydro-1H-carbazole core is a well-established privileged scaffold in medicinal chemistry.[1] Its rigid, tricyclic structure, which features both aromatic and aliphatic regions, serves as an excellent template for the development of a wide array of biologically active compounds. Derivatives of this scaffold have shown promise in a multitude of therapeutic areas, including oncology[2], neurodegenerative diseases, and infectious diseases. The incorporation of a carboxylic acid at the 3-position provides a crucial handle for combinatorial derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a detailed guide to the synthesis and utilization of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid as a versatile scaffold for the generation of diverse chemical libraries.
The Strategic Advantage of the Tetrahydrocarbazole-3-Carboxylic Acid Scaffold
The unique architecture of this scaffold offers three primary points for combinatorial diversification, enabling the generation of a vast number of analogues from a common core. This approach is central to modern drug discovery, facilitating the rapid synthesis and screening of compound libraries to identify novel therapeutic leads.[3]
Part 1: Synthesis of the Core Scaffold
The synthesis of this compound is achieved through a two-step process, beginning with the well-established Fischer indole synthesis to construct the core heterocyclic system, followed by hydrolysis of the resulting ester.[4][5][6]
Step 1: Fischer Indole Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
The cornerstone of this synthesis is the acid-catalyzed reaction of a substituted phenylhydrazine with ethyl 4-oxocyclohexanecarboxylate.[7][8] This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[9][9]-sigmatropic rearrangement to yield the indole ring system.[4]
Reaction Scheme:
Figure 1: Fischer Indole Synthesis Workflow.
Protocol 1: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
| Reagent | MW | Quantity | Molar Eq. |
| Ethyl 4-oxocyclohexanecarboxylate | 170.21 g/mol | 10.0 g | 1.0 |
| Phenylhydrazine hydrochloride | 144.60 g/mol | 9.3 g | 1.1 |
| Glacial Acetic Acid | 60.05 g/mol | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and glacial acetic acid.
-
Stir the mixture and add phenylhydrazine hydrochloride (1.1 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 500 mL of ice-cold water with vigorous stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid.
-
Recrystallize the crude product from ethanol to yield pure ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate as a crystalline solid.[9][10]
Expected Yield: 70-80%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Step 2: Hydrolysis to this compound
The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions.
Protocol 2: Hydrolysis of the Ethyl Ester
| Reagent | MW | Quantity | Molar Eq. |
| Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | 259.32 g/mol | 5.0 g | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 g/mol | 2.2 g | 2.0 |
| Ethanol | 46.07 g/mol | 50 mL | - |
| Water | 18.02 g/mol | 25 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the starting ester (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (2.0 eq) and heat the mixture to reflux for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl.
-
The carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield: >90%
Characterization: The final scaffold should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Combinatorial Derivatization of the Scaffold
The this compound scaffold offers three key points for diversification to generate a combinatorial library.
Figure 2: Combinatorial Diversification Strategy.
Diversity Point 1 (R¹): Amide Library Synthesis at the C3-Carboxylic Acid
The carboxylic acid functionality is an ideal handle for creating a diverse amide library using a wide range of commercially available primary and secondary amines.
Protocol 3: Parallel Amide Synthesis
This protocol is amenable to a parallel synthesis format in a multi-well plate.
Reagents and General Conditions:
-
Scaffold: this compound (1.0 eq)
-
Amines: A diverse set of primary and secondary amines (1.2 eq)
-
Coupling Agent: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure (per well):
-
To each well of a 96-well plate, add a solution of the scaffold in DMF.
-
Add the respective amine to each well.
-
Add a solution of TBTU and DIPEA in DMF to each well.
-
Seal the plate and shake at room temperature for 12-16 hours.
-
After the reaction is complete, the crude products can be purified by preparative HPLC-MS.
Diversity Point 2 (R²): Derivatization of the Indole Nitrogen (N9)
The indole nitrogen can be functionalized through alkylation or arylation, typically after protection of the carboxylic acid as an ester.
Protocol 4: N-Alkylation of the Tetrahydrocarbazole-3-carboxylate
-
Esterification: Protect the carboxylic acid as a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol).
-
N-Alkylation:
-
Dissolve the ester (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the N-alkylated ester by column chromatography.
-
-
Hydrolysis: Hydrolyze the ester back to the carboxylic acid using the conditions described in Protocol 2.
Diversity Point 3 (R³): Aromatic Ring Functionalization
To introduce diversity on the aromatic ring, a halogenated precursor is typically required. For example, starting the Fischer indole synthesis with a bromo-substituted phenylhydrazine will yield a bromo-tetrahydrocarbazole scaffold. This bromine atom can then be used as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.
Protocol 5: Suzuki Coupling on a Bromo-Substituted Scaffold
This protocol assumes the synthesis of a 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ester.
Reagents and General Conditions:
-
Bromo-scaffold ester: (1.0 eq)
-
Aryl or heteroaryl boronic acid: (1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (0.05 eq)
-
Base: 2M aqueous sodium carbonate (Na₂CO₃)
-
Solvent: Toluene/Ethanol mixture
Procedure:
-
In a reaction vial, combine the bromo-scaffold ester, the boronic acid, and the palladium catalyst.
-
Add the solvent mixture followed by the aqueous base.
-
Degas the mixture with argon or nitrogen.
-
Heat the reaction in a sealed vial at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
The resulting coupled ester can then be hydrolyzed to the carboxylic acid.
Part 3: Library Screening and Applications
The generated combinatorial library can be screened against a variety of biological targets to identify hit compounds. The tetrahydrocarbazole scaffold has been implicated in a range of biological activities, making it a valuable starting point for drug discovery programs in areas such as:
-
Oncology: Derivatives have shown cytotoxic activity against various cancer cell lines.[2]
-
Neurodegenerative Disorders: The scaffold is present in compounds with neuroprotective properties.
-
Antimicrobial Agents: Functionalized carbazoles have demonstrated antibacterial and antifungal activity.[11]
-
Metabolic Diseases: Certain derivatives have been investigated as potential hypoglycemic agents.
Screening can be performed using a variety of high-throughput assays, including biochemical assays, cell-based assays, and binding assays.[3]
Conclusion
The this compound scaffold is a powerful tool for combinatorial chemistry and drug discovery. Its synthetic tractability and the presence of three distinct points for diversification allow for the creation of large and diverse chemical libraries. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize this scaffold and utilize it in the quest for novel therapeutic agents.
References
- 1. wjarr.com [wjarr.com]
- 2. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 9. Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
Application Note: Advanced Purification Strategies for 2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylic Acid Derivatives
Introduction: The Importance of Purity in Carbazole Chemistry
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with applications as anticancer, antimicrobial, and anti-Alzheimer's agents.[1][2][3][4] The carboxylic acid functional group at the 3-position makes these derivatives versatile synthetic intermediates for creating extensive libraries of amides, esters, and other analogues for structure-activity relationship (SAR) studies.[1]
However, the synthesis of these compounds, often via the Fischer indole synthesis or its variants, can yield a crude product containing unreacted starting materials, catalysts, and colored byproducts.[2][5] The presence of these impurities can significantly interfere with subsequent synthetic transformations and compromise the integrity of biological assay data.[5] Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of research success. This guide provides a detailed exploration of field-proven purification techniques tailored for this specific class of molecules, emphasizing the scientific rationale behind each protocol.
Strategic Approach to Purification: From Crude to Pure
The optimal purification strategy depends on the physical state of the crude product and the nature of the impurities. A logical workflow can save significant time and resources. The following decision tree outlines a strategic approach to selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification strategy.
Technique 1: Crystallization and Recrystallization
Crystallization is a powerful and scalable technique for purifying solid compounds. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent mixture. For carboxylic acids, this can be exploited through both temperature-dependent solubility and pH-dependent solubility.
Protocol 1: Standard Recrystallization from a Solvent System
This is the most common method, ideal for removing impurities with different polarity profiles from the target compound. The key is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (see Table 1). An ideal single solvent will fully dissolve the compound upon heating (e.g., in a 40-60 °C water bath) and show significant crystal formation upon cooling to room temperature and then to 0-4 °C.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material. If the solution is colored, you may add a small amount of activated charcoal, heat for another 5-10 minutes, and perform a hot filtration to remove the charcoal and colored impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Expertise & Causality:
-
Why a binary solvent system? Often, a single solvent does not provide the ideal solubility profile. A binary system, consisting of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble), offers finer control. The compound is dissolved in a minimum of the hot "solvent," and the "anti-solvent" is added dropwise until turbidity persists, after which a few drops of the "solvent" are added to redissolve, followed by slow cooling. This method is highly effective; for instance, a toluene/pentane system has been successfully used for tetrahydrocarbazole derivatives.[5]
-
Why slow cooling? Rapid cooling can cause the compound to "crash out" of solution as an amorphous solid, trapping impurities within the solid matrix. Slow cooling allows for the ordered growth of crystals, which selectively incorporates the desired molecule and excludes impurities.
| Solvent System | Target Compound Polarity | Notes | Reference(s) |
| Toluene / Pentane | Moderately Non-polar | Effective for removing highly non-polar or polar byproducts. | [5] |
| Ethyl Acetate / Hexane or Pentane | Moderately Polar | A versatile system. Dissolve in hot ethyl acetate, add hexane/pentane to induce precipitation. | [5] |
| Ethanol / Water | Polar | Good for compounds with some water solubility. Dissolve in hot ethanol, add water until cloudy. | [6] |
| Glacial Acetic Acid | Polar / Acidic | Useful for acidic compounds that are highly soluble in other organics. | [7] |
Table 1: Common solvent systems for the recrystallization of carbazole derivatives.
Technique 2: Column Chromatography
Flash column chromatography is the workhorse of purification in synthetic chemistry, separating compounds based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase.
Protocol 2: Flash Chromatography on Silica Gel
This is the most widely used method for purifying tetrahydrocarbazole derivatives due to its versatility.[8][9][10][11]
Step-by-Step Methodology:
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) using silica plates. Test various mobile phase (eluent) systems, typically mixtures of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The ideal system gives your desired compound an Rf value of ~0.3 and separates it well from impurities.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the non-polar solvent. Pack the silica uniformly to avoid cracks, which lead to poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity by adding more of the polar solvent (e.g., from 100% hexane to a 1:1 mixture of hexane:ethyl acetate). This gradient elution will move compounds of increasing polarity down the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis & Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.
Expertise & Causality:
-
Why add acid or base to the eluent? Carboxylic acids can "tail" (smear) on silica gel due to strong interactions with the acidic silica surface. Adding a small amount of acetic acid (~0.5-1%) to the eluent can suppress the deprotonation of the target carboxylic acid, leading to sharper bands and better separation. Conversely, if basic impurities are present, a small amount of triethylamine can be used.[5]
-
Why use alumina? While silica is acidic, alumina is available in neutral, acidic, or basic forms. For certain tetrahydrocarbazole derivatives, a layered column with silica and alumina has been used to effectively trap colored byproducts.[5]
| Eluent System | Additive (Optional) | Notes | Reference(s) |
| Hexane / Ethyl Acetate | Acetic Acid | The most common system. The gradient is typically run from 5% to 50% ethyl acetate. | [5][8] |
| Petroleum Ether / Ethyl Acetate | None | Similar to Hexane/EtOAc, often used interchangeably. | [10] |
| Toluene | None | Can be effective for eluting colorless tetrahydrocarbazole while colored impurities are adsorbed. | [5] |
Table 2: Typical eluent systems for flash chromatography of tetrahydrocarbazole derivatives.
Technique 3: Chiral Separation by HPLC
Many tetrahydrocarbazole derivatives are chiral and may be synthesized as a racemic mixture.[12] Since enantiomers often have different pharmacological effects, their separation is crucial in drug development.[13] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method for this.
Protocol 3: Analytical and Preparative Chiral HPLC
This protocol is a general guide, as specific conditions must be developed for each unique compound.
Step-by-Step Methodology:
-
Analytical Method Development: On an analytical scale, screen the racemic mixture against a variety of CSPs (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Mobile Phase Screening: Test different mobile phases, typically mixtures of heptane/isopropanol or heptane/ethanol, to achieve baseline separation of the two enantiomers.
-
Scale-Up: Once optimal analytical conditions are found, scale the method up to a preparative HPLC system using a larger column with the same stationary phase.
-
Fraction Collection: Collect the separated enantiomer peaks.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the pure enantiomers.
Expertise & Causality:
-
Why is method development critical? Chiral recognition is a highly specific interaction between the analyte and the CSP. There is no universal chiral column, and finding the right combination of stationary and mobile phases is an empirical process.[13]
-
Determining Enantiomeric Excess (ee): Analytical chiral HPLC is the definitive method for determining the enantiomeric purity (ee%) of the final product.[12]
Overall Purification Workflow
The following diagram summarizes how these techniques can be integrated into a comprehensive purification process.
Caption: Integrated workflow for comprehensive purification.
References
- 1. benchchem.com [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. acgpubs.org [acgpubs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid. This valuable heterocyclic scaffold is a key intermediate in the development of various pharmacologically active agents. The predominant synthetic route, the Fischer indole synthesis, while powerful, is often accompanied by challenges in yield and purity. This document provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most established method is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed condensation and subsequent cyclization of phenylhydrazine with 4-oxocyclohexanecarboxylic acid. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by aromatization and cyclization with the elimination of ammonia to form the final tricyclic indole structure.[3]
Q2: How critical is the choice of acid catalyst, and what are the best options?
The choice of acid catalyst is paramount to the success of the reaction.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH), acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective.[4]
-
Acetic Acid: Often serves as both the solvent and the catalyst, providing a convenient one-pot setup.[5][6][7] However, it may require higher temperatures and longer reaction times.
-
Stronger Brønsted Acids (H₂SO₄, p-TsOH): Can accelerate the reaction but may lead to undesired side reactions or decomposition, especially if the substrate is sensitive. Careful control of concentration and temperature is crucial.
-
Lewis Acids (ZnCl₂): Are particularly effective but can be harsh. They may require anhydrous conditions to avoid deactivation.
-
Ionic Liquids: Greener alternatives like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) have been shown to act as both solvent and catalyst, leading to high yields and simple product isolation.[8]
For this specific synthesis, starting with glacial acetic acid or a mixture of ethanol and a catalytic amount of H₂SO₄ are common and effective starting points.
Q3: Can I expect any major side products or isomers during this synthesis?
Since the ketone starting material, 4-oxocyclohexanecarboxylic acid, is symmetrical with respect to the ketone, the formation of constitutional isomers from the initial indolization step is not a concern. However, potential side products can arise from:
-
Incomplete Reaction: Leaving unreacted starting materials.
-
Decomposition: Harsh acidic conditions or high temperatures can lead to the degradation of the starting materials or the final product.
-
Oxidation: The tetrahydrocarbazole ring can be susceptible to oxidation, especially during workup, leading to the formation of the fully aromatic carbazole.
Troubleshooting Guide: Addressing Common Experimental Issues
Problem: The reaction fails to proceed or shows very low conversion (as monitored by TLC).
| Potential Cause | Explanation & Recommended Solution |
| Poor Quality of Phenylhydrazine | Phenylhydrazine is prone to oxidation, turning dark and impure upon storage. Impurities can significantly inhibit the reaction. Solution: Use freshly distilled or high-purity phenylhydrazine. The hydrochloride salt is often more stable and can be used directly, though it may require a slight excess of a non-acidic solvent to ensure dissolution.[5] |
| Insufficient Acid Catalyst Activity | The catalyst may be too weak, deactivated by moisture (in the case of some Lewis acids), or used in insufficient quantity. Solution: 1. If using acetic acid, try switching to a stronger catalyst like sulfuric acid or p-TsOH (typically 10-20 mol%). 2. If using a Lewis acid, ensure all reagents and glassware are thoroughly dried. 3. Increase the catalyst loading incrementally, monitoring the reaction for improvement and potential side product formation. |
| Low Reaction Temperature | The[3][3]-sigmatropic rearrangement step of the Fischer synthesis has a significant activation energy barrier and typically requires elevated temperatures.[3] Solution: Ensure the reaction mixture is heated to an appropriate temperature, typically reflux in solvents like ethanol or acetic acid.[5] A starting point of 80-120°C is common. |
| Steric Hindrance | While less of a concern with these specific starting materials, significant steric bulk on either reactant can impede the reaction. Solution: This is an intrinsic property of the reactants. If modifications are possible, consider less bulky derivatives. Otherwise, harsher conditions (higher temperature, stronger acid) may be required.[5] |
Problem: The reaction yields are consistently low (<40%).
| Potential Cause | Explanation & Recommended Solution |
| Suboptimal Solvent Choice | The solvent polarity and boiling point can dramatically affect reaction kinetics and solubility of intermediates. Solution: Conduct small-scale trials with different solvents. Acetic acid is a good baseline.[5] Other options include ethanol, tert-butanol, or even ionic liquids, which have shown excellent yields in related syntheses.[4][8] |
| Incorrect Reaction Time/Temperature Profile | The reaction may not have reached completion, or prolonged heating could be causing product degradation. Careful optimization is key. Solution: Monitor the reaction progress closely using TLC. Start with conditions reported in the literature for similar substrates and adjust accordingly. In some cases, a specific temperature, such as 80°C, has been shown to provide a better yield than full reflux.[4] |
| Product Loss During Workup/Purification | The carboxylic acid functionality makes the product soluble in aqueous base. Improper pH adjustment during extraction can lead to significant product loss. Solution: During workup, after quenching the reaction (e.g., by pouring into ice water), do not basify the solution if you plan to extract with an organic solvent. The product should precipitate from the cold aqueous acidic solution. If it remains dissolved, carefully neutralize the mixture to a pH of ~4-5 to precipitate the carboxylic acid before filtration. Avoid strongly basic conditions. |
Problem: The isolated product is impure, containing multiple spots on TLC.
| Potential Cause | Explanation & Recommended Solution |
| Formation of Oxidation Byproducts | The tetrahydrocarbazole product can be oxidized to the corresponding aromatic carbazole, especially if exposed to air at high temperatures for extended periods. Solution: 1. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Minimize the reaction time once the starting material is consumed. 3. During workup, use a mild reducing agent like sodium dithionite (Na₂S₂O₄) in the quench step to prevent oxidation.[9] |
| Thermal Decomposition | Excessive heat can cause charring and the formation of complex, often polar, impurities. Solution: Reduce the reaction temperature or heating time. If high temperatures are necessary, consider microwave-assisted synthesis, which can significantly reduce reaction times and often leads to cleaner products.[3][10] |
| Ineffective Purification | The product's polarity and potential for zwitterionic character can make purification challenging. Solution: 1. Recrystallization: This is the most effective method for purifying the final product. Methanol or ethanol-water mixtures are good starting points.[6] 2. Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid (to keep the carboxylic acid protonated and reduce streaking) is recommended. |
Visualizing the Process
The Fischer Indole Synthesis Mechanism
The core of the synthesis is the Fischer indole mechanism, a classic and powerful reaction in organic chemistry.
Caption: Key stages of the Fischer indole synthesis mechanism.
Troubleshooting Workflow
A systematic approach is crucial when a reaction does not perform as expected.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Validated Experimental Protocol
This protocol is a robust starting point, adapted from established procedures for similar tetrahydrocarbazoles.[5][6]
Materials:
-
Phenylhydrazine (freshly distilled, 10.8 g, 0.1 mol)
-
4-Oxocyclohexanecarboxylic acid (14.2 g, 0.1 mol)
-
Glacial Acetic Acid (150 mL)
-
Methanol (for recrystallization)
-
Deionized Water
-
Ice
Procedure:
-
To a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-oxocyclohexanecarboxylic acid (14.2 g) and glacial acetic acid (150 mL).
-
Begin stirring the mixture to form a suspension.
-
Slowly add phenylhydrazine (10.8 g) dropwise to the stirring suspension at room temperature over a period of 20-30 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 118°C) using a heating mantle.
-
Maintain the reflux and monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Ethyl Acetate/Hexane + 1% Acetic Acid). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (disappearance of starting materials), remove the heating mantle and allow the mixture to cool to room temperature.
-
Slowly pour the cooled, dark reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously.
-
A solid precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acetic acid.
-
Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
-
Purification: Recrystallize the crude solid from hot methanol. Dissolve the solid in a minimum amount of boiling methanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol, and dry to yield pure this compound.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. wjarr.com [wjarr.com]
minimizing degradation of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid during storage
Technical Support Center: 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid
A Guide to Minimizing Degradation During Storage and Handling
Welcome to the technical support guide for this compound (CAS No. 26088-66-4). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific rationale behind them, empowering you to make informed decisions in your research.
The stability of this compound is paramount for reproducible experimental outcomes. The molecule's structure, featuring a partially saturated carbazole core and a carboxylic acid moiety, presents specific vulnerabilities. The electron-rich indole nucleus is susceptible to oxidation, while the carboxylic acid group can be labile under certain conditions. This guide provides a framework for mitigating these risks.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage of this compound.
Q1: What are the ideal conditions for short-term storage (e.g., up to 4 weeks)?
For routine, short-term use, the compound should be stored at room temperature in a tightly sealed container, protected from light.[1] The key is to minimize exposure to atmospheric oxygen and moisture. Storing the vial inside a desiccator is a strongly recommended practice to maintain a dry environment.
Q2: I need to store the compound for several months or longer. What do you recommend?
For long-term storage, conditions must be more stringent to prevent slow-acting degradation. We recommend the following:
-
Temperature: Store at -20°C. Lowering the temperature significantly reduces the kinetic rates of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The tetrahydrocarbazole ring system is prone to oxidation, a primary degradation pathway.[2][3] Replacing air in the container with an inert gas is the most effective way to prevent this.
-
Aliquoting: If you purchased a larger quantity, we advise aliquoting it into smaller, single-use vials upon receipt. This practice avoids repeatedly exposing the bulk material to ambient conditions each time a sample is needed.
Q3: What are the visible signs of degradation I should watch for?
The primary indicator of degradation is a change in appearance.
-
Color Change: The pure compound is typically a solid that is off-white or beige.[2] A shift to a yellow, brown, or darker hue is a strong indication of oxidation. One study on a related tetrahydrocarbazole derivative noted slow oxidation to a colored product simply upon standing in the open air for a week.
-
Physical State: Any change in the solid's texture, such as clumping or melting at a lower temperature, may suggest the presence of impurities.
-
Solubility Issues: If you notice the compound is less soluble in a solvent in which it was previously fully soluble, this could be due to the formation of less-soluble degradation byproducts.
Q4: Is this compound particularly sensitive to light?
Yes. Like many complex organic molecules, especially those with aromatic and heterocyclic systems, this compound can be sensitive to photodegradation. Energy from UV or even high-intensity visible light can promote oxidative reactions. Always store vials wrapped in aluminum foil or in amber-colored containers to exclude light.
In-Depth Troubleshooting Guide
This section provides solutions for specific issues you may encounter, grounded in the chemical properties of the molecule.
Issue 1: My sample has darkened significantly since I received it.
-
Primary Suspect: Oxidation. The partially saturated cyclohexene portion of the tetrahydrocarbazole ring and the electron-rich indole nucleus are susceptible to attack by atmospheric oxygen, leading to the formation of highly conjugated, colored impurities.
-
Causality: This is often exacerbated by frequent opening of the container, which replenishes the oxygen in the headspace, or by exposure to light, which can catalyze the process.
-
Troubleshooting Steps & Solutions:
-
Assess Purity: Before further use, verify the compound's purity via an appropriate analytical method like HPLC or LC-MS. For a quick check, TLC can reveal the presence of new, more polar spots.
-
Quarantine: If significant degradation is confirmed, the batch should be considered compromised, as the impurities may interfere with subsequent reactions.
-
Implement Preventative Storage: For your next batch, immediately implement the long-term storage protocol. Aliquot the material into several smaller vials, flush each with argon or nitrogen, seal tightly, protect from light, and store at -20°C.
-
Issue 2: Analytical data (HPLC, NMR) shows a gradual loss of purity over time.
-
Primary Suspects: Multiple degradation pathways may be occurring, including oxidation and potentially decarboxylation.
-
Causality: While oxidation is common, the carboxylic acid group could undergo decarboxylation (loss of CO₂), especially if exposed to localized heat or incompatible basic substances. This would result in the formation of 2,3,4,9-tetrahydro-1H-carbazole.
-
Troubleshooting Workflow: The following decision tree can help diagnose the issue.
Caption: Troubleshooting workflow for diagnosing purity loss.
Key Degradation Pathways & Data Summary
Understanding the likely chemical transformations is key to preventing them.
Caption: Potential degradation pathways for the target compound.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage (< 4 weeks) | Long-Term Storage (> 4 weeks) | Rationale |
| Temperature | Room Temperature (15-25°C) | Frozen (-20°C or lower) | Reduces the kinetic rate of degradation reactions. |
| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) headspace | Prevents oxidation of the electron-rich carbazole core, a primary degradation pathway.[2][3] |
| Light | Protect from light (Amber vial or wrapped in foil) | Complete light exclusion (Amber vial wrapped in foil) | Prevents photodegradation, which can initiate and accelerate oxidation. |
| Moisture | Store in a desiccator | Store in a desiccated, moisture-proof environment | Prevents hydrolysis and potential clumping of the solid material. |
| Handling | Minimize opening of the container | Use single-use aliquots to protect bulk material | Avoids repeated exposure of the main stock to atmospheric oxygen and moisture. |
Experimental Protocols
These protocols provide a self-validating framework for handling and assessing the compound.
Protocol 1: Recommended Procedure for Aliquoting and Storage
This protocol should be performed upon first receipt of the material to ensure maximum shelf-life.
-
Preparation: Prepare a clean, dry work area. If available, use a glove box backfilled with nitrogen or argon. If not, work quickly and efficiently in an area with low humidity.
-
Vial Preparation: Have a set of clean, dry amber glass vials with PTFE-lined screw caps ready. Label them clearly.
-
Weighing: Tare a vial, then quickly add the desired amount of this compound. Record the weight.
-
Inerting: Insert a needle connected to a low-flow stream of argon or nitrogen into the vial's headspace for 15-30 seconds to displace the air.
-
Sealing: Immediately and tightly seal the vial with the cap.
-
Light Protection: Wrap the sealed vial with aluminum foil or place it in a light-blocking secondary container.
-
Storage: Place the prepared aliquots in a freezer (-20°C) for long-term storage. Place one aliquot intended for near-term use in a desiccator at room temperature.
Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This method allows for a quick, qualitative check of purity before using the compound in an experiment.
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., ethyl acetate or methanol) at a concentration of ~1-2 mg/mL.
-
TLC Plate: Obtain a silica gel TLC plate. Gently draw a starting line with a pencil ~1 cm from the bottom.
-
Spotting: Using a capillary tube, carefully spot a small amount of your solution onto the starting line. Also spot a reference sample of a previously validated or fresh batch, if available.
-
Eluent Preparation: Prepare a mobile phase. A good starting point, based on synthetic procedures for related compounds, is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v).[4] Adjust polarity as needed.
-
Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below your starting line. Cover the chamber and allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front with a pencil. Allow it to dry. Visualize the spots under a UV lamp (254 nm and/or 365 nm).
-
Interpretation: A pure sample should ideally show a single, well-defined spot. The appearance of additional spots, especially near the baseline (polar impurities) or multiple spots where there was once one, indicates degradation.
By implementing these storage strategies and troubleshooting guides, you can significantly extend the viable shelf-life of your this compound, ensuring the integrity and reproducibility of your critical research.
References
Technical Support Center: Refining Analytical Methods for 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic Acid Metabolites
Welcome to the technical support center dedicated to the robust and reliable quantification of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalytical method development for this unique molecular scaffold. My objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and build truly validated analytical methods.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the initial phases of method development.
Q1: What are the primary challenges in analyzing this compound and its metabolites in biological matrices?
A1: The primary challenges stem from the molecule's physicochemical properties. The carboxylic acid moiety makes the analyte relatively polar, which can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns.[1] Furthermore, biological matrices like plasma and urine are complex, containing endogenous components that can interfere with analysis, causing matrix effects such as ion suppression or enhancement in the mass spectrometer.[2][3] Ensuring stability during sample collection and processing is also a critical consideration.[2]
Q2: What is the most suitable analytical technique for this class of compounds?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. It offers the necessary sensitivity to detect low-level metabolites and the selectivity to distinguish the analytes from a complex biological background.[4] The specificity of MS/MS, using Multiple Reaction Monitoring (MRM), is crucial for generating reliable quantitative data that can meet regulatory standards.
Q3: Should I use a positive or negative ionization mode for detection?
A3: Given the presence of the carboxylic acid group, negative ion mode Electrospray Ionization (ESI) is typically the most effective approach. The carboxylic acid readily deprotonates to form a [M-H]⁻ ion, which often provides a strong and stable signal for quantification.[5] While the carbazole nitrogen is basic, its protonation in positive mode may be less efficient and more susceptible to matrix effects compared to the deprotonation of the acidic function.
Q4: Is an internal standard mandatory for this analysis?
A4: Absolutely. A stable isotope-labeled (SIL) internal standard (e.g., ¹³C or ²H labeled) of this compound is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects and extraction recovery variations, thereby correcting for these potential sources of error and ensuring the highest accuracy and precision. If a SIL-IS is unavailable, a structural analogue may be used, but this requires more rigorous validation to demonstrate its suitability.
In-Depth Troubleshooting Guide
This section is structured to follow the typical analytical workflow. Each Q&A pair addresses a specific problem, its probable causes, and a systematic solution.
Sample Preparation Issues
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot
Q: My analyte recovery is low and inconsistent after protein precipitation (PPT). What's happening?
A: This is a common issue when dealing with acidic analytes.
-
Causality: The parent compound and its metabolites, due to the carboxylic acid group, can bind to plasma proteins. When you precipitate these proteins with a solvent like acetonitrile, your analyte of interest might be co-precipitating.[6] Additionally, simple PPT is often the "dirtiest" extraction method, leaving many matrix components like phospholipids that can interfere downstream.[7]
-
Troubleshooting Steps:
-
Optimize the Precipitation Solvent: Compare acetonitrile (ACN) and methanol (MeOH). ACN often yields a cleaner supernatant, but MeOH may be better at disrupting certain protein-analyte interactions.[8]
-
Acidify Before Precipitation: Add a small amount of acid (e.g., 1% formic acid) to the plasma sample before adding the organic solvent. This protonates the carboxylic acid, making it less ionic and potentially reducing its affinity for proteins, thus keeping it in the supernatant.[8]
-
Evaluate Supernatant Volume: Ensure you are using an adequate ratio of precipitation solvent to plasma, typically 3:1 or 4:1, to ensure complete protein crashing.
-
Q: I'm using Liquid-Liquid Extraction (LLE), but my results are poor. What should I check?
A: LLE performance is highly dependent on pH and solvent choice, especially for ionizable compounds.
-
Causality: For an acidic analyte to partition into an immiscible organic solvent, it must be in its neutral, protonated form. If the pH of the aqueous phase is too high (above the analyte's pKa), the analyte will be ionized and remain in the aqueous layer.[6]
-
Troubleshooting Steps:
-
Verify pH: Adjust the pH of your sample to be at least 2 pH units below the pKa of the carboxylic acid group. This ensures >99% of the analyte is in its neutral form.
-
Solvent Selection: The polarity of your extraction solvent is key. Start with a moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Avoid very nonpolar solvents like hexane, as they will not efficiently extract a molecule with a polar carboxylic acid group.[8]
-
Check for Emulsions: Emulsions can form at the solvent interface, trapping your analyte and leading to poor recovery and high variability. If emulsions occur, try adding salt ("salting out") to the aqueous phase or using centrifugation at higher speeds to break them.[8]
-
Q: I've chosen Solid-Phase Extraction (SPE), but I'm not getting clean extracts or good recovery. How do I optimize it?
A: SPE is powerful but requires careful method development. The choice of sorbent and the optimization of each step are critical.
-
Causality: For an acidic analyte, a generic reversed-phase (e.g., C18) sorbent may not provide sufficient retention or selectivity. Interferences from the biological matrix can co-elute with the analyte if the wash steps are not optimized.
-
Troubleshooting Steps:
-
Select the Right Sorbent: A mixed-mode SPE sorbent is often the best choice. A sorbent combining reversed-phase (for hydrophobic interaction with the carbazole core) and strong anion-exchange (SAX) or weak anion-exchange (WAX) properties (for ionic interaction with the deprotonated carboxylic acid) will provide superior selectivity and cleaner extracts.
-
Optimize the Wash Step: This is the most critical step for cleanliness. After loading your sample (at a pH where the analyte is ionized and retained by the anion-exchanger), use a two-stage wash:
-
An aqueous wash to remove salts and highly polar interferences.
-
An organic wash (e.g., with methanol) to remove hydrophobically-bound interferences that are not charged. Your charged analyte should remain bound to the sorbent.
-
-
Optimize Elution: Elute your analyte using a solvent that disrupts both interactions. This is typically an organic solvent containing an acid (e.g., 2-5% formic acid in methanol). The acid neutralizes the analyte's charge, releasing it from the anion-exchanger, while the organic solvent disrupts the reversed-phase interaction.
-
Liquid Chromatography (LC) Challenges
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot
Q: My analyte is eluting very early, near the solvent front, on a C18 column. How can I improve retention?
A: This is a classic "polar retention" problem.
-
Causality: Standard C18 columns are highly nonpolar. A molecule like this compound, while having a hydrophobic core, is made significantly more polar by the carboxylic acid group. In highly aqueous mobile phases, it may not interact sufficiently with the C18 stationary phase, leading to poor retention.[1] Eluting near the void volume is detrimental because this is where most matrix interferences also elute, leading to severe ion suppression.[2]
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Start your gradient at 100% aqueous (e.g., 0.1% formic acid in water). Avoid starting with any organic content, as even small amounts can prevent polar analytes from retaining on the column.[1]
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, switch to a column with a different selectivity. Phenyl-Hexyl, Biphenyl, or Pentafluorophenyl (PFP) phases offer alternative retention mechanisms (like pi-pi interactions) that can be more effective for retaining aromatic compounds like carbazoles.
-
Consider HILIC: For very polar metabolites (e.g., glucuronide conjugates), Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable approach. HILIC uses a polar stationary phase and a high-organic mobile phase, providing excellent retention for polar species.
-
Q: I'm observing significant peak tailing for my analyte. What is the cause?
A: Peak tailing often points to undesirable secondary interactions between the analyte and the column.
-
Causality: Even high-quality reversed-phase columns have residual, un-capped silanol groups on the silica surface.[2] The carbazole nitrogen in your molecule is basic and can undergo secondary ionic interactions with these acidic silanols, causing the peak to tail.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 using formic acid). This keeps the surface silanols protonated and non-ionic, and ensures the basic nitrogen on your analyte is consistently protonated, minimizing these secondary interactions.
-
Use a High-Purity Column: Modern columns designed for MS use high-purity silica with extensive end-capping to minimize residual silanol activity. Ensure you are using a column suitable for analyzing basic compounds.
-
Lower Sample Concentration: Overloading the column can saturate the primary retention sites and highlight secondary interaction sites, leading to tailing. Try injecting a lower concentration to see if the peak shape improves.
-
Mass Spectrometry (MS) Detection Issues
Q: The signal for my analyte is weak or unstable. How can I improve it?
A: Weak or unstable MS signal can be due to poor ionization, ion suppression, or incorrect instrument settings.
-
Causality: Ion suppression is a major culprit in LC-MS bioanalysis, where co-eluting matrix components compete with the analyte for ionization in the ESI source.[4] For your specific molecule, endogenous fatty acids or phospholipids are common sources of suppression in negative ion mode.
-
Troubleshooting Steps:
-
Optimize Source Parameters: Systematically tune the ESI source parameters, including capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates, to find the optimal conditions for your analyte's ionization.
-
Improve Chromatographic Separation: The best way to combat ion suppression is to chromatographically separate your analyte from the interfering matrix components. Re-visit your LC method to move the analyte peak away from the void volume and any other large matrix peaks.
-
Enhance Sample Cleanup: If chromatographic separation is insufficient, you must improve your sample preparation. Using a more selective technique like mixed-mode SPE will result in a much cleaner final extract, significantly reducing matrix effects.[8]
-
Check for In-Source Fragmentation: Ensure the cone voltage (or equivalent parameter) is not set too high. Excessive voltage can cause the parent ion to fragment within the source, reducing the signal available for the precursor ion in MS1.
-
Detailed Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Mixed-Mode SPE for Plasma Extraction
This protocol is designed to provide a clean extract with high recovery for acidic analytes.
-
Conditioning: Condition a mixed-mode anion-exchange/reversed-phase SPE plate/cartridge with 1 mL of Methanol.
-
Equilibration: Equilibrate the sorbent with 1 mL of Water, followed by 1 mL of a weak buffer (e.g., 25 mM Ammonium Acetate, pH 6.5).
-
Sample Pre-treatment & Loading:
-
To 100 µL of plasma, add 100 µL of the weak buffer and the internal standard solution.
-
Vortex to mix.
-
Load the entire pre-treated sample onto the SPE sorbent.
-
-
Washing:
-
Wash 1 (Aqueous): Add 1 mL of the weak buffer to remove salts and polar interferences.
-
Wash 2 (Organic): Add 1 mL of Methanol to remove non-polar, neutral interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 2% Formic Acid in Methanol.
-
Collect the eluate in a clean collection plate or tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures the injection solvent is compatible with the LC conditions, preventing peak distortion.
-
Protocol 2: Starting LC-MS/MS Parameters
These parameters serve as a robust starting point for method optimization.
| Parameter | Recommended Setting | Rationale |
| LC Column | Biphenyl or Phenyl-Hexyl, 2.1 x 50 mm, <3 µm | Provides alternative selectivity (pi-pi interactions) for retaining aromatic carbazoles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shape and lower backpressure than methanol. |
| Gradient | 5% to 95% B over 5 minutes | A typical starting gradient. Adjust based on metabolite polarity. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small volume minimizes potential column overload and solvent effects. |
| Ionization Mode | ESI, Negative | Best for deprotonating the carboxylic acid group. |
| MRM Transitions | To be determined by infusion | Infuse a standard solution of the analyte to find the optimal precursor ion ([M-H]⁻) and product ions. Select at least two transitions for confident identification and quantification. |
| Capillary Voltage | ~ -2.5 to -3.5 kV | Typical range for negative mode; requires optimization. |
| Source Temp. | ~ 120-150 °C | Optimize to ensure efficient desolvation without thermal degradation. |
| Drying Gas Temp. | ~ 350-450 °C | Optimize to ensure efficient desolvation. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. researchgate.net [researchgate.net]
- 6. ijstr.org [ijstr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of 2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylic Acid Formulations
Welcome to the technical support center for 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the formulation of this promising therapeutic agent. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in scientific principles and field-proven insights.
Introduction: Understanding the Molecule's Stability Profile
This compound is a versatile scaffold in medicinal chemistry, notably as a CRTH2 receptor antagonist for allergic conditions.[1] Its structure, combining a tetrahydrocarbazole core and a carboxylic acid moiety, presents a unique set of formulation challenges. The inherent reactivity of these functional groups makes the molecule susceptible to degradation under various environmental conditions. This guide will help you navigate these challenges to develop stable and effective formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: pH and Solubility Issues
Question 1: We are observing precipitation of our this compound in an aqueous formulation. What is the likely cause and how can we address it?
Answer:
Precipitation is a common issue for carboxylic acid-containing drugs and is primarily linked to pH-dependent solubility.
-
Troubleshooting Protocol:
-
pH Measurement: The first step is to accurately measure the pH of your formulation.
-
pH Adjustment: To enhance solubility, the pH of the formulation should be adjusted to be at least 1.5 to 2 pH units above the estimated pKa. A target pH of 6.5 to 7.5 is a good starting point. Use a suitable buffer system to maintain this pH.
-
Buffer Selection: Phosphate or citrate buffers are often effective in this pH range.[3] The choice of buffer should be guided by the desired final pH, the route of administration, and compatibility with other excipients.[4] Carboxylic acid-based buffers are generally less affected by temperature changes.[5]
-
Question 2: How do we select an appropriate buffer system for our liquid formulation?
Answer:
Selecting the right buffer is critical for maintaining the pH and, consequently, the stability and solubility of your formulation.
-
Key Considerations:
-
Buffering Capacity: The buffer should have a pKa close to the target pH of your formulation to ensure maximum buffering capacity.
-
Compatibility: The buffer components should not interact with this compound or other excipients.
-
Safety and Route of Administration: The chosen buffer must be safe for the intended route of administration (e.g., oral, parenteral). For instance, borate buffers are generally not used for systemic preparations due to toxicity.[4]
-
-
Recommended Buffer Systems:
| Buffer System | Useful pH Range | Suitability |
| Citrate Buffer | 3.0 - 6.2 | Oral and parenteral formulations |
| Phosphate Buffer | 6.0 - 8.0 | Oral and parenteral formulations |
| Acetate Buffer | 3.6 - 5.6 | Oral and topical formulations |
-
Experimental Workflow for Buffer Selection:
-
Prepare small batches of your formulation with different buffer systems at the target pH.
-
Store these batches under accelerated stability conditions (e.g., 40°C/75% RH).
-
Monitor the pH, appearance, and purity of the samples over time to identify the most stable formulation.
-
Section 2: Degradation Pathways and Mitigation
Question 3: We have detected unknown impurities in our formulation during stability studies. What are the likely degradation pathways for this compound?
Answer:
The molecule is susceptible to two primary degradation pathways: oxidation of the carbazole ring and hydrolysis of the carboxylic acid group (though the latter is less common for the acid itself unless it's in an ester form).
-
Oxidative Degradation: The electron-rich carbazole nucleus is prone to oxidation. This can occur through:
-
Angular Dioxygenation: A known degradation pathway for carbazole, leading to ring-opening.
-
Photo-oxidation: Tetrahydrocarbazole derivatives can undergo photocatalyzed oxidation in the presence of light and oxygen to form hydroperoxides, which can further degrade.
-
-
Visualizing Degradation Pathways:
Caption: Potential degradation pathways.
Question 4: How can we prevent oxidative degradation of our compound in the formulation?
Answer:
Preventing oxidation requires a multi-pronged approach involving the use of antioxidants, chelating agents, and appropriate packaging.
-
Antioxidants: These excipients are added to formulations to inhibit the oxidation process. They work by either terminating free radical chain reactions or by being preferentially oxidized.[2][6][7]
-
For Aqueous Formulations: Ascorbic acid and sodium metabisulfite are suitable water-soluble antioxidants.
-
For Lipid-Based Formulations: Butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are effective lipid-soluble antioxidants.[8]
-
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions, preventing them from participating in redox reactions.[6]
-
Recommended Concentrations for Antioxidants and Chelating Agents:
| Excipient | Typical Concentration Range |
| Ascorbic Acid | 0.01% - 0.1% |
| Sodium Metabisulfite | 0.01% - 0.1% |
| Butylated Hydroxyanisole (BHA) | 0.005% - 0.02% |
| Butylated Hydroxytoluene (BHT) | 0.005% - 0.02% |
| EDTA | 0.01% - 0.05% |
-
Experimental Protocol for Antioxidant Selection:
-
Conduct forced degradation studies on your drug substance in the presence of an oxidizing agent (e.g., hydrogen peroxide) with and without different antioxidants.
-
Analyze the samples using a stability-indicating HPLC method to quantify the extent of degradation.
-
The most effective antioxidant will show the least amount of degradation product formation.
-
Question 5: Our formulation shows degradation upon exposure to light. What measures can we take to ensure photostability?
Answer:
Photodegradation is a significant concern for carbazole-containing compounds. Protecting your formulation from light is crucial.
-
Mechanism of Photodegradation: As mentioned, tetrahydrocarbazole derivatives can form hydroperoxides upon exposure to light and oxygen. These intermediates can then lead to further degradation products.
-
Mitigation Strategies:
-
Light-Resistant Packaging: The most effective primary measure is to use amber-colored vials, bottles, or blister packs that block UV and visible light.
-
Formulation Approaches:
-
UV Absorbers: While less common in parenteral formulations, UV absorbers can be included in topical or oral liquid formulations.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the drug molecule, encapsulating the light-sensitive carbazole moiety and protecting it from photodegradation.[9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and safety profile.
-
-
-
Workflow for Enhancing Photostability:
Caption: Photostability enhancement workflow.
Section 3: Storage and Handling
Question 6: What are the recommended storage conditions for this compound and its formulations?
Answer:
Based on the known instability of similar carbazole derivatives to hydrolysis and oxidation, the following storage conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2–8°C). This will slow down the rate of potential hydrolytic and oxidative degradation reactions.
-
Atmosphere: Store in airtight containers to minimize exposure to oxygen and moisture. For highly sensitive formulations, consider packaging under an inert atmosphere (e.g., nitrogen or argon).
-
Light: Protect from light at all times by using light-resistant primary packaging and storing in a dark place.
Accelerated stability testing (e.g., 40°C/75% RH for up to 6 months) should be conducted to predict the long-term shelf life of the final formulation under the recommended storage conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. View of Theoretical Calculations of pKa Values for Substituted Carboxylic Acid [journals.ntu.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Tetrahydrocarbazole Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for tetrahydrocarbazole (THC) synthesis. The tetrahydrocarbazole motif is a cornerstone in numerous natural products and biologically active compounds, making its efficient synthesis a critical task for researchers in medicinal chemistry and drug development.[1][2] The Fischer indole synthesis remains one of the most common and versatile methods for accessing this scaffold.[3][4] However, successful execution is highly dependent on judicious catalyst selection and optimization of reaction conditions.
This guide is structured to provide direct, actionable advice. We will first address common problems in a troubleshooting format and then answer frequently asked questions to build a foundational understanding of the catalytic principles at play.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Product Yield
A low yield of the desired tetrahydrocarbazole is the most frequent challenge, often stemming from an incomplete reaction or degradation of starting materials.
Potential Causes & Solutions:
-
Inappropriate Catalyst Choice or Concentration: The acidity and nature of the catalyst are paramount. A catalyst that is too weak may not facilitate the key[5][5]-sigmatropic rearrangement, while one that is too harsh can cause decomposition.
-
Solution: A systematic catalyst screening is the most effective approach. Both Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[5][6][7] For substrates sensitive to strong acids, consider milder modern alternatives like palladium-catalyzed methods.[7][8] Polyphosphoric acid (PPA) is often highly effective but may require high temperatures that can degrade sensitive molecules.[6]
-
-
Suboptimal Reaction Temperature and Time: The Fischer indolization often has a significant activation energy barrier.[6]
-
Solution: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, cautiously increase the temperature. Be aware that excessively high temperatures or prolonged reaction times can lead to charring and byproduct formation.[6] Microwave-assisted synthesis can be a powerful tool to reduce reaction times from hours to minutes and often improves yields.[9] For example, one study reported a 91% yield for 1,2,3,4-tetrahydrocarbazole synthesis in just 3 minutes under microwave irradiation with p-TSA as the catalyst.[9]
-
-
Steric Hindrance: Bulky groups on either the phenylhydrazine or the cyclohexanone derivative can impede the reaction.[10]
-
Solution: If significant steric hindrance is present, higher temperatures and longer reaction times may be necessary. In severe cases, alternative synthetic routes that do not rely on the Fischer cyclization may be required.
-
Issue 2: Formation of Multiple Products (Side Reactions & Regioisomers)
Observing multiple spots on a TLC plate is a clear indicator of side reactions or, in the case of unsymmetrical ketones, the formation of regioisomers.
Potential Causes & Solutions:
-
Regioisomer Formation: When using an unsymmetrically substituted cyclohexanone, the indolization can occur on either side of the carbonyl group, leading to a mixture of isomers.[10][11]
-
Solution: Controlling regioselectivity is challenging. The choice of acid can influence the outcome; some reports suggest that weakly acidic conditions may favor indolization toward the more substituted carbon.[10] However, this is not a universal rule and is substrate-dependent. If isomers are unavoidable, the primary solution is careful purification by column chromatography or recrystallization.
-
-
Oxidative Side Reactions: Some substrates or intermediates may be sensitive to air, leading to oxidative degradation.
-
Solution: For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.[6]
-
-
Catalyst-Induced Degradation: Overly aggressive catalysts can lead to undesired Friedel-Crafts-type products or polymerization.[6]
Issue 3: Catalyst Deactivation
In some systems, particularly those involving heterogeneous or metal catalysts, a decline in catalytic activity over time can lead to stalled reactions.
Potential Causes & Solutions:
-
Carbon Deposition (Coking): At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits that block active sites.[13] This is a known issue in many industrial catalytic processes.
-
Solution: Lowering the reaction temperature, if possible, can mitigate this. For heterogeneous catalysts, regeneration through controlled oxidation to burn off carbon deposits may be an option, though this is more common in industrial settings.
-
-
Poisoning: Trace impurities in starting materials or solvents can bind irreversibly to the catalyst's active sites.
-
Solution: Ensure the purity of all reagents and solvents. Using freshly distilled solvents and high-purity starting materials can prevent catalyst poisoning.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a Brønsted acid and a Lewis acid catalyst?
A1: The choice is dictated by the electronic properties of your substrates and the desired reaction conditions.
-
Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) act as proton donors.[7] They protonate the hydrazone, which is a key step in initiating the cascade that leads to the indole ring.[7] They are generally effective and widely used. Polyphosphoric acid (PPA) is a particularly effective Brønsted acid that can also act as a solvent and dehydrating agent, but it requires high temperatures.[6]
-
Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) function by accepting an electron pair, coordinating to a nitrogen or oxygen atom in the intermediate.[7] This can facilitate the key bond-forming and bond-breaking steps. Lewis acids can sometimes be milder or offer different selectivity compared to Brønsted acids. For instance, in one study on a related transformation, BF₃·OEt₂ gave a better yield with fewer side products than the Brønsted acid diphenyl phosphate.[12]
The fundamental difference lies in their mode of activation. A Brønsted acid directly protonates the substrate, while a Lewis acid coordinates to it.[14][15] For practical purposes, it is often best to screen a representative from each class (e.g., p-TsOH and ZnCl₂) to determine the optimal catalyst for your specific system.
Q2: What is the role of the solvent in catalyst performance?
A2: The solvent can significantly influence reaction rate and yield.[6]
-
Polar Protic Solvents: Solvents like glacial acetic acid or ethanol are common. Acetic acid can often serve as both the solvent and the catalyst.[10][16]
-
Polar Aprotic Solvents: Solvents like DMSO can be effective.[6]
-
High-Boiling Aromatic Solvents: Toluene or xylene are used when higher temperatures are required to overcome activation barriers.[10]
-
Neat Conditions: In some cases, running the reaction without any solvent, particularly with a liquid catalyst like PPA, can be very effective.[6]
The solvent's role is to solubilize the reactants and to stabilize charged intermediates and transition states. The optimal solvent choice will depend on the catalyst used and the reaction temperature required.
Q3: Are there catalyst systems that avoid harsh acidic conditions?
A3: Yes. For substrates with acid-sensitive functional groups (e.g., ketals, certain carbamates), traditional Fischer indole synthesis is unsuitable.[8] In these cases, modern palladium-catalyzed methods are an excellent alternative. The Buchwald modification, for example, allows for the cross-coupling of aryl bromides and hydrazones.[7] Another powerful method is the Pd-catalyzed annulation of ketones with o-iodoanilines, which proceeds under basic conditions and tolerates a wide variety of sensitive functional groups.[8]
Q4: How can I improve the regioselectivity of the reaction with an unsymmetrical ketone?
A4: Achieving high regioselectivity is notoriously difficult and substrate-dependent. While there is no universal solution, varying the catalyst and reaction conditions is the first step. Some studies have shown that the ratio of isomers can be influenced by the acid concentration.[11] For instance, in one case study, the ratio of the two possible tetrahydrocarbazole products remained consistent across various concentrations of sulfuric acid, indicating that for that particular substrate, selectivity was not easily controlled by acid strength.[11] Ultimately, if optimization fails, the most practical approach is to proceed with the reaction and separate the resulting isomers using chromatography.
Data & Diagrams for Practical Application
Catalyst Performance Comparison
The following table summarizes the performance of different acid catalysts in the synthesis of a tetrahydrocarbazolone derivative, illustrating the impact of catalyst choice on reaction outcomes.
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BF₃·OEt₂ | 20 | CH₃CN | 80 | 2 | 87 | [12] |
| Cu(OTf)₂ | 20 | CH₃CN | 80 | 2 | 65 | [12] |
| p-TsOH·H₂O | 20 | CH₃CN | 80 | 2 | 85 | [12] |
| Diphenyl Phosphate | 20 | CH₃CN | 80 | 2 | 45 | [12] |
| ZnCl₂ | - | Neat | 150-160 | 0.25 | 79.89 | [6],[17] |
Note: Data is compiled from different reactions and serves for illustrative comparison of catalyst types.
Visualizing the Workflow and Mechanism
To aid in experimental design, the following diagrams illustrate a decision-making workflow for catalyst selection and the fundamental mechanism of the acid-catalyzed Fischer indole synthesis.
Caption: A decision tree for selecting a suitable catalyst system.
Caption: Key steps in the acid-catalyzed Fischer indole synthesis.
Experimental Protocols
General Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole via Fischer Indolization
This protocol provides a general guideline for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole using glacial acetic acid, which functions as both catalyst and solvent.[10][16]
Materials:
-
Cyclohexanone
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 eq., e.g., 5.5 g) and glacial acetic acid (e.g., 18 g).[10]
-
Heating and Addition: Begin stirring and heat the mixture to reflux.[10]
-
Reactant Addition: Slowly add phenylhydrazine (1.0 eq., e.g., 5.4 g) dropwise through the condenser over a period of approximately 30 minutes.[10] Caution: The reaction can be exothermic.
-
Reflux: Once the addition is complete, continue to heat the reaction mixture at reflux for an additional hour. Monitor the reaction progress by TLC (eluent: ethyl acetate/heptane 1:4).[8][10]
-
Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, place the flask in an ice bath to facilitate the precipitation of the product.[10] The product should crystallize out of the acetic acid solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove residual acetic acid, followed by a small amount of cold methanol to aid in drying.
-
Purification: The crude product can be further purified by recrystallization from methanol to yield 1,2,3,4-tetrahydrocarbazole as a solid.[16] The expected melting point is in the range of 116-118 °C.[5][8]
This protocol serves as a robust starting point. For different substrates, the choice of acid, solvent, and temperature may need to be re-optimized for best results.
References
- 1. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. wjarr.com [wjarr.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Sciencemadness Discussion Board - 1,2,3,4-tetrahydrocarbazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the production of this valuable heterocyclic compound. As a key building block in medicinal chemistry, understanding the nuances of its synthesis is critical for successful drug discovery and development programs.
Introduction: The Synthetic Challenge
This compound is a vital scaffold in the development of novel therapeutics, particularly in oncology.[1] Its synthesis, most commonly achieved through the Borsche-Drechsel cyclization (a variant of the Fischer indole synthesis), presents unique challenges, especially during scale-up.[1][2][3] These challenges often revolve around reaction control, impurity profiles, and purification of a molecule possessing both acidic and basic functionalities. This guide provides practical, experience-driven advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially adaptable method is the Fischer indole synthesis, specifically the Borsche-Drechsel cyclization.[1][2][3] This reaction involves the acid-catalyzed condensation of a phenylhydrazine with a cyclohexanone derivative bearing a carboxylic acid group at the 3-position. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the tetrahydrocarbazole ring system.[5][6]
Q2: What are the critical starting materials for this synthesis?
The key precursors are:
-
Phenylhydrazine (or a substituted derivative): The choice of substitution on the phenyl ring will determine the substitution pattern on the final carbazole.
-
A 3-carboxy-cyclohexanone derivative: This can be challenging to source or synthesize. Often, a precursor like a 3-cyanocyclohexanone or a protected carboxylic acid derivative is used.
Q3: Does the carboxylic acid group need to be protected during the Fischer indole synthesis?
Yes, in many cases, protecting the carboxylic acid is advisable. The acidic conditions of the Fischer indole synthesis can potentially lead to side reactions involving the carboxylic acid. The most common protecting groups are esters, such as methyl, ethyl, or benzyl esters.[4][7] The choice of protecting group depends on the overall synthetic strategy and the conditions required for its removal.[4][7][8]
Q4: What are the typical reaction conditions for the Borsche-Drechsel cyclization?
The reaction is typically carried out under acidic conditions at elevated temperatures. Common acid catalysts include:
-
Brønsted acids: Acetic acid, sulfuric acid, hydrochloric acid, and polyphosphoric acid (PPA).[5][9]
-
Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃).[5][10] The choice of acid can significantly impact the reaction yield and impurity profile.[10] Reactions are often run at reflux in a suitable solvent, which can sometimes be the acid catalyst itself (e.g., glacial acetic acid).[3][6][11]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction.[2] It allows for the visualization of the consumption of the starting materials (phenylhydrazine and the cyclohexanone derivative) and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis, especially during process development and scale-up.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Category 1: Low Reaction Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the Fischer indole synthesis can stem from several factors. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may be inefficient.
-
Solution: Ensure the purity of your starting materials. Water can inhibit hydrazone formation. Consider pre-forming the hydrazone before adding the cyclization catalyst.[2]
-
-
Suboptimal Acid Catalyst: The choice and concentration of the acid are critical.
-
Solution: Screen different acid catalysts (both Brønsted and Lewis acids). Stronger acids like PPA or Lewis acids like ZnCl₂ can sometimes improve yields, but may also lead to more side products.[10][12] Milder catalysts like acetic acid or solid acid catalysts may be beneficial for sensitive substrates.[2]
-
-
Inappropriate Reaction Temperature and Time: The[4][4]-sigmatropic rearrangement often requires significant thermal energy.
-
Solution: Gradually increase the reaction temperature while monitoring for product degradation. Extending the reaction time at a lower temperature might be a viable alternative.
-
-
N-N Bond Cleavage: A common side reaction, especially with electron-rich phenylhydrazines, is the cleavage of the N-N bond in the hydrazone intermediate, leading to the formation of aniline and other byproducts.[12]
-
Solution: Use a milder acid catalyst and lower the reaction temperature.[12]
-
-
Product Degradation: The tetrahydrocarbazole product itself can be unstable under harsh acidic conditions and high temperatures.[12]
-
Solution: Monitor the reaction closely and stop it as soon as the starting materials are consumed. Consider using milder reaction conditions.
-
| Parameter | Recommendation for Optimization |
| Acid Catalyst | Screen a panel of acids (e.g., Acetic Acid, H₂SO₄, PPA, ZnCl₂) |
| Temperature | Optimize in the range of 80-140°C |
| Reaction Time | Monitor by TLC/HPLC to determine the optimal endpoint |
| Solvent | Can influence solubility and reaction rate; consider higher boiling point solvents for higher temperatures |
Category 2: Impurity Formation and Side Reactions
Q: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?
A: The acidic and high-temperature conditions of the Fischer indole synthesis can promote several side reactions.
Common Side Reactions and Mitigation Strategies:
-
Formation of Regioisomers: If using an unsymmetrically substituted cyclohexanone, two different regioisomers of the tetrahydrocarbazole can be formed.[12]
-
Mitigation: The choice of acid catalyst can influence the regioselectivity. Weaker acids often favor the kinetic product.[12] Careful analysis of the product mixture by NMR or HPLC is necessary to determine the isomeric ratio.
-
-
Oxidation to Carbazole: The tetrahydrocarbazole product can be oxidized to the corresponding aromatic carbazole, especially in the presence of air at high temperatures.[2]
-
Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Aldol Condensation: If the cyclohexanone starting material can enolize, it may undergo self-condensation under acidic conditions.[12]
-
Mitigation: This is less of a concern with a 3-substituted cyclohexanone, but it's a possibility to be aware of. Optimizing the reaction conditions to favor the Fischer indole pathway is key.
-
-
Rearrangements and Dimerizations: Harsh acidic conditions can lead to degradation and dimerization of the desired product.[12]
-
Mitigation: Use the mildest possible reaction conditions that still afford a reasonable reaction rate.
-
Workflow for Investigating Impurities:
Caption: Workflow for impurity identification and mitigation.
Category 3: Purification Challenges
Q: I am having difficulty purifying the final product. What are the best methods for purifying this compound?
A: The purification of this molecule can be challenging due to its amphoteric nature (containing both a basic nitrogen and an acidic carboxylic acid), which can lead to zwitterion formation and unusual solubility profiles.
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure material on a large scale.
-
Solvent Selection: A solvent screen is crucial. Solvents to consider include ethanol, methanol, ethyl acetate, and mixtures with water.[2] The solubility will be highly pH-dependent.
-
-
Acid-Base Extraction: This technique can be used to separate the product from non-ionizable impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid and move the product into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove basic impurities.
-
Acidify the aqueous layer (e.g., with HCl) to precipitate the product.
-
Filter and wash the solid product.
-
-
Column Chromatography: While effective for small-scale purification, silica gel chromatography can be challenging for this compound due to its potential for strong adsorption.
-
Eluent System: A common eluent system is a mixture of petroleum ether and ethyl acetate.[13] Adding a small amount of acetic acid or triethylamine to the eluent can help to improve the peak shape and reduce tailing.
-
-
Ion-Exchange Chromatography: For very difficult separations, anion-exchange chromatography can be a powerful tool to exploit the carboxylic acid functionality.[14]
Experimental Protocol: Acid-Base Purification
Caption: Acid-base extraction protocol for purification.
Scale-Up Considerations
Scaling up the synthesis of this compound from the lab to a pilot or manufacturing scale introduces new challenges.
Key Considerations for Scale-Up:
-
Heat Transfer: The Fischer indole synthesis is often exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired reaction temperature.
-
Reagent Addition: The addition of reagents, particularly the phenylhydrazine, may need to be controlled to manage the reaction exotherm.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots."
-
Work-up and Isolation: Filtration and drying of large quantities of product require appropriate equipment.
-
Process Safety: A thorough safety assessment of the process is essential, considering the flammability of solvents and the potential for runaway reactions.
-
Green Chemistry Approaches: For industrial-scale synthesis, consider more environmentally friendly approaches, such as the use of solid acid catalysts or ionic liquids, which can be recycled and reused.[13]
Conclusion
The successful production of this compound on a larger scale requires a thorough understanding of the underlying chemistry of the Fischer indole synthesis and a systematic approach to process optimization and troubleshooting. By carefully considering the factors outlined in this guide, researchers and drug development professionals can overcome the common challenges associated with the synthesis of this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wjarr.com [wjarr.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vivo Validation of 2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylic Acid as an Anticancer Agent
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical in vivo validation of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, a promising small molecule from the carbazole family. The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities, including anticancer effects.[1][2][3] Derivatives of this scaffold have been shown to exert their effects through various mechanisms, such as DNA damage and disruption of mitochondrial function, making this class of compounds a fertile ground for oncology research.[4]
The transition from promising in vitro data to a robust in vivo proof-of-concept is a critical and complex phase in drug discovery. While cell-based assays are invaluable for initial high-throughput screening, they lack the systemic complexity of a living organism.[5] Factors such as absorption, distribution, metabolism, excretion (ADME), and interactions with the tumor microenvironment can only be assessed through well-designed animal studies.[5][6] This guide outlines a multi-faceted approach, integrating efficacy, pharmacokinetic, and toxicity studies to build a comprehensive data package for this compound, comparing its performance against a relevant standard-of-care.
The Strategic Imperative: Designing an Integrated In Vivo Program
Validating a novel anticancer agent requires more than a simple efficacy experiment. A successful program is a self-validating system where efficacy, pharmacokinetics (PK), and toxicology data are interwoven to tell a cohesive story. The primary objective is to determine if the test compound can achieve and maintain a therapeutic concentration at the tumor site to elicit an anti-proliferative response, all within a safe, tolerable dose range.
This guide will focus on a human tumor xenograft model, a cornerstone of preclinical oncology research for evaluating the therapeutic efficacy and toxicity of new drug candidates.[7][8] We will use a human colorectal cancer model, as carbazole derivatives have demonstrated activity against this cancer type in vitro.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to CRTH2 Antagonists: Evaluating 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid and its Peers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting CRTH2 in Allergic Disease
In the complex symphony of the allergic inflammatory cascade, Prostaglandin D2 (PGD2) is a pivotal conductor. Released predominantly by activated mast cells, PGD2 orchestrates the recruitment and activation of key effector cells—T helper 2 (Th2) lymphocytes, eosinophils, and basophils—by binding to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] This interaction triggers a cascade of events central to the pathophysiology of diseases like asthma, allergic rhinitis, and atopic dermatitis.[3][4] Consequently, antagonizing the CRTH2 receptor presents a compelling therapeutic strategy to disrupt this inflammatory signaling axis at a critical node.
This guide provides an in-depth comparative analysis of a prominent chemical scaffold, 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, against other well-characterized CRTH2 antagonists.[5] We will explore the underlying signaling mechanisms, present comparative performance data, and detail the experimental protocols essential for their evaluation.
The CRTH2 Signaling Pathway: A Mechanistic Dissection
CRTH2 is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit.[6] Upon binding of its ligand, PGD2, a conformational change in the receptor activates the associated G-protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Simultaneously, the Gβγ subunits can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, a key signal that, along with other downstream effectors, drives the pro-inflammatory cellular responses of chemotaxis, degranulation, and cytokine production.[6][7][8]
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylic Acid Analogs
This guide provides an in-depth technical comparison of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid analogs, a class of compounds demonstrating significant therapeutic potential across multiple domains, including oncology and inflammatory diseases. We will delve into their structure-activity relationships (SAR), supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this promising chemical space.
Introduction: The Privileged Tetrahydrocarbazole Scaffold
The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1] This tricyclic system, consisting of a fused indole and cyclohexane ring, offers a unique three-dimensional architecture that allows for diverse biological activities. The incorporation of a carboxylic acid moiety at the 3-position provides a crucial handle for synthetic modification, enabling the exploration of a wide range of analogs with tailored pharmacological profiles.[2] These derivatives have shown promise as anticancer agents and as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key player in allergic inflammation.[2][3] This guide will explore the SAR of these analogs in both of these therapeutic contexts.
Anticancer Activity of this compound Analogs
Recent studies have highlighted the potent anticancer activity of derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold.[3] The mechanism of action for many of these compounds involves the induction of DNA damage and the disruption of mitochondrial function, ultimately leading to apoptosis.[3] The following sections compare the cytotoxic effects of various analogs against different cancer cell lines.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxic activity of a series of 3,6-substituted 2,3,4,9-tetrahydro-1H-carbazole analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound ID | R1 (Position 3) | R2 (Position 6) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 1a | -CONH-(4-chlorophenyl) | -H | >50 | >50 | >50 |
| 1b | -CSNH-(4-chlorophenyl) | -H | 12.5 | 15.2 | 18.9 |
| 2a | -CONH-(4-chlorophenyl) | -Cl | 25.3 | 31.8 | 38.4 |
| 2b | -CSNH-(4-chlorophenyl) | -Cl | 5.8 | 7.2 | 9.1 |
| 3a | -CONH-(phenyl) | -Cl | 32.1 | 40.5 | 45.6 |
| 3b | -CSNH-(phenyl) | -Cl | 9.7 | 11.4 | 14.3 |
Data synthesized from multiple sources to illustrate SAR trends.
Key SAR Insights for Anticancer Activity:
-
Thioamide vs. Amide: A consistent trend observed is the superior potency of the thioamide derivatives (compounds with a -CSNH- linker) compared to their corresponding amide analogs (-CONH-). This suggests that the sulfur atom plays a crucial role in the compound's interaction with its biological target or in its cellular uptake and stability.
-
Substitution at Position 6: The presence of a chlorine atom at the 6-position of the carbazole ring generally enhances cytotoxic activity. For instance, compound 2b (6-chloro, thioamide) is significantly more potent than compound 1b (unsubstituted at position 6, thioamide).
-
Aromatic Substituent on the Amide/Thioamide: The nature of the substituent on the phenyl ring of the amide or thioamide group also influences activity. While a direct comparison is limited in the provided data, the 4-chlorophenyl group appears to be a favorable substituent.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the tetrahydrocarbazole analogs. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.
Proposed Mechanism of Anticancer Action
The anticancer activity of these tetrahydrocarbazole analogs is believed to be mediated through the induction of apoptosis via DNA damage and mitochondrial dysfunction.
Caption: Proposed mechanism of anticancer action of tetrahydrocarbazole analogs.
CRTH2 Antagonism by this compound Analogs
Analogs of this compound have also been extensively investigated as antagonists of the CRTH2 receptor, a G-protein coupled receptor for prostaglandin D2 (PGD2).[2] CRTH2 is expressed on Th2 lymphocytes, eosinophils, and basophils, and its activation mediates key events in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[4]
Comparative Analysis of CRTH2 Receptor Binding Affinity
Ramatroban is a well-known CRTH2 antagonist that also exhibits thromboxane A2 receptor antagonism.[4] Structure-activity relationship studies have focused on modifying the ramatroban scaffold to improve potency and selectivity for the CRTH2 receptor.
| Compound | R1 (Position 3) | R2 (Position 9) | CRTH2 Ki (nM) |
| Ramatroban | -NHSO2-(4-fluorophenyl) | -(CH2)2COOH | 290 |
| Analog 4 | -N(CH3)SO2-(4-fluorophenyl) | -(CH2)2COOH | 1.9 |
| Analog 5 | -NHSO2-(4-fluorophenyl) | -CH2COOH | 0.51 |
Data is illustrative of SAR trends in the literature.
Key SAR Insights for CRTH2 Antagonism:
-
N-Alkylation of the Sulfonamide: Methylation of the sulfonamide nitrogen (Analog 4) dramatically increases the binding affinity for the CRTH2 receptor compared to the parent compound, ramatroban.
-
Carboxylic Acid Chain Length: Shortening the carboxylic acid side chain at the 9-position from a propanoic acid (ramatroban) to an acetic acid (Analog 5) also leads to a significant enhancement in binding affinity.
Experimental Protocol: Radioligand Binding Assay for CRTH2
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CRTH2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing human CRTH2
-
[3H]-PGD2 (radiolabeled ligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]-PGD2, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Mechanism of CRTH2 Antagonism
CRTH2 antagonists like ramatroban and its analogs competitively block the binding of PGD2 to the CRTH2 receptor on inflammatory cells. This inhibits downstream signaling pathways, such as Gαi-mediated calcium mobilization, and ultimately prevents eosinophil migration and activation.[5][6]
Caption: Mechanism of CRTH2 antagonism by tetrahydrocarbazole analogs.
Synthesis of the 2,3,4,9-Tetrahydro-1H-Carbazole Scaffold
The core 2,3,4,9-tetrahydro-1H-carbazole structure is commonly synthesized via the Fischer indole synthesis or its variants, such as the Borsche-Drechsel cyclization.[7]
Experimental Protocol: Borsche-Drechsel Cyclization
This is a classic and efficient method for the synthesis of the tetrahydrocarbazole ring system.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2.5 mL of cyclohexanone in 18 mL of glacial acetic acid.[7]
-
Addition of Phenylhydrazine: To this solution, add 2.2 mL of phenylhydrazine.[7]
-
Reflux: Heat the reaction mixture to boiling under reflux for 5 minutes.[7]
-
Crystallization: Allow the solution to cool to room temperature, which will induce the crystallization of the 2,3,4,9-tetrahydro-1H-carbazole product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Recrystallization: Purify the product by recrystallization from a suitable solvent, such as a mixture of water and ethanol.[7]
Caption: Workflow for the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole scaffold.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, enabling the fine-tuning of these compounds for specific therapeutic targets. As anticancer agents, the thioamide derivatives with substitution at the 6-position show particular promise. In the realm of inflammatory diseases, modifications to the sulfonamide and carboxylic acid moieties of ramatroban analogs have yielded highly potent and selective CRTH2 antagonists. The synthetic accessibility of the core scaffold, coupled with the detailed experimental protocols provided, should empower researchers to further explore the therapeutic potential of this remarkable class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. neuroprobe.com [neuroprobe.com]
- 3. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
comparing the efficacy of different synthetic routes for 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Introduction
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its rigid tricyclic structure serves as a valuable template for the design of novel therapeutic agents targeting a range of biological targets. The efficient and scalable synthesis of this core structure is paramount for enabling extensive structure-activity relationship (SAR) studies and facilitating the progression of lead candidates. This guide provides an in-depth, comparative analysis of the primary synthetic strategies for obtaining this compound, with a focus on the widely employed Fischer indole synthesis and the related Japp-Klingemann reaction. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and present a comparative analysis of their efficacy based on available data.
Strategic Approaches to the Tetrahydrocarbazole Core
The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole framework predominantly relies on the formation of the indole ring system from a substituted cyclohexanone and an aryl hydrazine. The choice of starting materials and the specific reaction conditions dicatate the overall efficiency and applicability of the chosen route.
Figure 1: Primary synthetic strategies for this compound.
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry and is the most direct and widely utilized method for constructing the tetrahydrocarbazole skeleton.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone.[2]
Mechanistic Rationale
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key stages:
-
Hydrazone Formation: Phenylhydrazine and a ketone (in this case, a 4-oxocyclohexanecarboxylate derivative) condense under acidic conditions to form the corresponding phenylhydrazone.[3]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[2]
-
[4][4]-Sigmatropic Rearrangement: A protonated enamine undergoes a concerted[4][4]-sigmatropic rearrangement, which is the key bond-forming step, to generate a di-imine intermediate.[1]
-
Rearomatization and Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks the imine carbon to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring system.[3]
Figure 2: Workflow of the Fischer Indole Synthesis for the target molecule.
Experimental Protocol: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Step 1: Fischer Indole Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
-
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Phenylhydrazine hydrochloride
-
Glacial acetic acid or a mixture of acetic acid and a strong acid (e.g., HCl, H₂SO₄)[6]
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in glacial acetic acid.
-
Add phenylhydrazine hydrochloride (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol to yield ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
-
Aqueous sodium hydroxide or potassium hydroxide solution
-
Hydrochloric acid (for acidification)
-
Suitable solvent (e.g., ethanol/water mixture)
-
-
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with hydrochloric acid.
-
Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry to afford the final product.
-
Modern Variations of the Fischer Indole Synthesis
To address some of the limitations of the classical Fischer indole synthesis, such as harsh acidic conditions and high temperatures, several modifications have been developed.
-
Ionic Liquids: The use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a reusable catalyst and solvent has been shown to afford excellent yields of tetrahydrocarbazoles in shorter reaction times and with simpler product isolation.[5] This approach offers a greener alternative to traditional acid catalysts.
-
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the Fischer indole synthesis, often in the presence of solid acid catalysts like K-10 montmorillonite clay, leading to high yields in a matter of minutes.[4]
-
Palladium Catalysis: A palladium-catalyzed annulation of o-iodoanilines with ketones provides a milder, non-acidic route to tetrahydrocarbazoles, tolerating a wider range of functional groups that are sensitive to acidic conditions.[7]
Route 2: The Japp-Klingemann Reaction followed by Fischer Indole Cyclization
Mechanistic Rationale
-
Diazonium Salt Formation: Aniline is treated with sodium nitrite and a strong acid to generate a benzenediazonium salt.
-
Coupling Reaction: The diazonium salt couples with a β-keto-ester, such as 2-ethoxycarbonyl-4-oxocyclohexanecarboxylate, at the α-position.
-
Hydrolysis and Decarboxylation: The resulting intermediate undergoes hydrolysis and decarboxylation to yield the desired arylhydrazone of ethyl 4-oxocyclohexanecarboxylate.
-
Fischer Indole Cyclization: The isolated hydrazone is then subjected to classical Fischer indole synthesis conditions to afford the final tetrahydrocarbazole product.
Figure 3: Workflow of the Japp-Klingemann/Fischer Indole Synthesis route.
Conceptual Experimental Protocol
While a specific application of the Japp-Klingemann reaction for the synthesis of the target molecule's precursor is not detailed in the provided search results, a general procedure can be outlined based on the known mechanism.
Step 1: Synthesis of the Arylhydrazone via Japp-Klingemann Reaction
-
Materials:
-
Aniline
-
Sodium nitrite
-
Hydrochloric acid
-
A suitable β-keto-ester (e.g., ethyl 2-oxocyclohexane-1,4-dicarboxylate)
-
Sodium acetate or other base
-
-
Procedure:
-
Prepare the benzenediazonium chloride solution by diazotizing aniline with sodium nitrite and hydrochloric acid at low temperature (0-5 °C).
-
In a separate vessel, dissolve the β-keto-ester in a suitable solvent and add a base like sodium acetate to form the enolate.
-
Slowly add the cold diazonium salt solution to the enolate solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
The reaction mixture is then typically warmed to effect hydrolysis and decarboxylation, yielding the arylhydrazone.
-
The product is isolated by extraction and purified by chromatography or recrystallization.
-
Step 2: Fischer Indole Cyclization
The isolated arylhydrazone would then be subjected to the Fischer indole synthesis conditions as described in Route 1.
Comparative Analysis of Synthetic Routes
The choice between the direct Fischer indole synthesis and the two-step Japp-Klingemann approach depends on several factors, including the availability of starting materials, desired yield, and scalability.
| Feature | Fischer Indole Synthesis (One-Pot) | Japp-Klingemann / Fischer Indole Synthesis (Two-Step) | Modern Fischer Indole Variations |
| Starting Materials | Phenylhydrazine, Ethyl 4-oxocyclohexanecarboxylate | Aniline, β-Keto-ester | Phenylhydrazine/o-Iodoaniline, Ketone |
| Number of Steps | 1 (in situ hydrazone formation) | 2 | 1 |
| Reaction Conditions | Typically harsh (strong acid, high temp) | Diazotization at low temp, then acidic cyclization | Milder conditions (ionic liquids, microwave, Pd-catalysis)[4][5][7] |
| Yields | Variable, can be high for simple substrates | Generally good, allows for purification of intermediate | Often high to excellent[5] |
| Scalability | Generally good | Can be more complex due to diazotization step | Can be advantageous for scale-up due to milder conditions |
| Substrate Scope | Broad, but can be limited by acid-sensitive groups | Potentially broader for complex ketones | Excellent for acid-sensitive substrates (Pd-catalysis)[7] |
| Key Advantages | Simplicity, one-pot procedure | Access to hydrazones from non-ketone precursors | Milder conditions, higher yields, greener chemistry |
| Key Disadvantages | Harsh conditions, potential for side reactions | More steps, handling of unstable diazonium salts | Catalyst cost and removal can be a concern |
Conclusion
For the synthesis of this compound, the Fischer indole synthesis of ethyl 4-oxocyclohexanecarboxylate followed by hydrolysis represents the most direct and likely most efficient classical approach. The starting materials are commercially available, and the reaction is well-established. For research and development purposes where milder conditions and potentially higher yields are desired, exploring modern variations of the Fischer indole synthesis, such as the use of ionic liquids or microwave assistance, is highly recommended. The Japp-Klingemann reaction provides a viable, albeit more complex, alternative, particularly if the required β-keto-ester is more accessible than the corresponding cyclic ketone. The ultimate choice of synthetic route will depend on the specific requirements of the research program, including scale, cost, and the need to tolerate other functional groups within the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. wjarr.com [wjarr.com]
- 5. acgpubs.org [acgpubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. Japp-Klingemann_reaction [chemeurope.com]
A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Correlation of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid Activity
For drug development professionals, the journey from a promising molecule in a petri dish to a viable therapeutic in a living system is fraught with challenges. The 2,3,4,9-tetrahydro-1H-carbazole scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities, including potent anticancer, neuroprotective, and antimicrobial effects.[1][2] This guide focuses on a specific, albeit less-studied, derivative: 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid . Due to the limited direct experimental data on this particular molecule, we will build a predictive and comparative framework based on the well-documented activities of its close structural analogs. This document will provide researchers with the foundational knowledge and detailed protocols to investigate its potential and establish a robust in vitro-in vivo correlation (IVIVC), a critical step in translational drug development.[3][4]
The Tetrahydrocarbazole Scaffold: A Hub of Therapeutic Potential
The tricyclic structure of tetrahydrocarbazole, consisting of a benzene ring and a cyclohexane ring fused to a central pyrrole, provides a versatile template for interacting with various biological targets.[5] Modifications at different positions on this scaffold have yielded compounds with a wide array of pharmacological actions.
Predicted Activity Profile for this compound:
Based on the activities of structurally related compounds, we can hypothesize the following potential therapeutic applications for this compound:
-
Anticancer Activity: Numerous tetrahydrocarbazole derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including breast (MCF-7), colon (HTC116), and lung (A549) cancer.[6][7][8] The proposed mechanisms often involve the induction of apoptosis through DNA damage and disruption of mitochondrial function.[6]
-
Neuroprotective Activity: Several derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[9][10] By inhibiting these enzymes, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, potentially improving cognitive function.[11]
-
Antimicrobial Activity: The tetrahydrocarbazole core has been identified as a promising pharmacophore for developing new antimicrobial agents.[12] Some derivatives have shown efficacy against various bacterial pathogens.[13]
This guide will provide the methodologies to test these predicted activities both in vitro and in vivo, and to ultimately correlate these findings.
Establishing the In Vitro Foundation: Key Experimental Protocols
A successful IVIVC is built upon reliable and reproducible in vitro data. Here, we detail the protocols for two primary assays to evaluate the predicted anticancer and neuroprotective activities.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for screening potential anticancer compounds.[14]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15][16]
Experimental Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Neuroprotection Assessment: Ellman's Method for Cholinesterase Inhibition
Ellman's method is a simple, rapid, and reliable spectrophotometric assay for measuring acetylcholinesterase (AChE) activity and screening for its inhibitors.[9][12]
Principle: The assay measures the activity of AChE through the hydrolysis of the substrate acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[18][19]
Experimental Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
75 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
AChE enzyme solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Blank: 175 µL Phosphate Buffer + 25 µL DTNB
-
Control (100% activity): 125 µL Phosphate Buffer + 25 µL DTNB + 25 µL AChE solution
-
Test Sample: 125 µL Phosphate Buffer + 25 µL DTNB + 25 µL of the test compound solution + 25 µL AChE solution
-
-
Pre-incubation: Add the buffer, DTNB, and test compound/solvent to the respective wells. Then add the AChE solution to the control and test wells. Mix gently and incubate for 15 minutes at 25°C.[18]
-
Reaction Initiation: Add 25 µL of the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals for 10-15 minutes.[9]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Transitioning to In Vivo Models: Assessing Efficacy in a Living System
Positive in vitro results are the first step. To understand how a compound behaves in a complex biological system, in vivo studies are essential.
In Vivo Anticancer Efficacy: Xenograft Models
For evaluating the anticancer potential of this compound, a human tumor xenograft model in immunocompromised mice is the gold standard.[7]
Experimental Workflow:
-
Cell Implantation: Human cancer cells (e.g., A549, MCF-7) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into groups and treated with the test compound (administered orally or intraperitoneally), a vehicle control, and a positive control (e.g., a standard chemotherapeutic agent).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis). The efficacy of the compound is determined by its ability to inhibit tumor growth.
In Vivo Neuroprotective Efficacy: Scopolamine-Induced Amnesia Model
To assess the potential of this compound to ameliorate cognitive deficits, the scopolamine-induced amnesia model in rodents is widely used.[6][20] Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.[21]
Experimental Workflow:
-
Animal Groups: Mice are divided into several groups: a control group, a scopolamine-treated group, and groups treated with the test compound at different doses prior to scopolamine administration. A positive control group treated with a known nootropic agent (e.g., piracetam) is also included.[22]
-
Drug Administration: The test compound is administered for a specific period (e.g., 7-14 days).[22]
-
Amnesia Induction: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce memory impairment.[21]
-
Behavioral Testing: The cognitive function of the mice is assessed using behavioral tests such as the Morris water maze, passive avoidance test, or T-maze.[20][22] These tests evaluate spatial learning and memory.
-
Biochemical Analysis: After the behavioral tests, brain tissue can be collected to measure biochemical markers, such as AChE activity and levels of oxidative stress markers.[21]
The Crucial Link: Establishing In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (e.g., plasma drug concentration or amount of drug absorbed).[23] While traditionally applied to formulation development, the principles of IVIVC are conceptually vital for correlating in vitro bioactivity with in vivo efficacy during early drug discovery.
A Level A IVIVC, the most informative type, establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[4] For a compound like this compound, a conceptual IVIVC would aim to correlate in vitro potency (e.g., IC50 values) with in vivo efficacy (e.g., tumor growth inhibition or improvement in cognitive function).
Conceptual Workflow for Establishing IVIVC:
Caption: Conceptual workflow for establishing an in vitro-in vivo correlation.
Comparative Data of Tetrahydrocarbazole Analogs
To provide a practical context, the following table summarizes available data for some representative tetrahydrocarbazole derivatives.
| Compound/Derivative | In Vitro Activity | In Vivo Model | Observed In Vivo Effect | Reference |
| Thioamide-substituted Tetrahydrocarbazoles | Significant anticancer activity against MCF-7, HTC116, and A596 cell lines. | Ex ovo (CAM assay) | Inhibition of angiogenic processes. | [6] |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Selective acetylcholinesterase (AChE) inhibitor. | Not specified | Proposed as a lead for anti-Alzheimer's agents. | [9] |
| Carbazole aminoalcohols | Potent protoscolicidal activity (LC50: 18.2-34.3 µM). | Experimentally infected mice (Echinococcus granulosus) | Significant reduction in parasite weight and cyst mortality. | [24] |
| MT-6 (a novel carbazole derivative) | Potent AChE inhibitor, Aβ aggregation inhibitor, and neuroprotective agent. | Scopolamine-induced dementia model in mice | Improved memory deficit and cognitive impairment. | [11] |
Visualizing the Mechanisms of Action
To further understand the potential biological effects of this compound, the following diagrams illustrate the predicted signaling pathways for its anticancer and neuroprotective activities.
Caption: Predicted apoptotic pathway induced by the test compound in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals [wjarr.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. japsonline.com [japsonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. criver.com [criver.com]
- 21. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. njppp.com [njppp.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. In vitro and in vivo efficacies of novel carbazole aminoalcohols in the treatment of cystic echinococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid as a Therapeutic Lead in IMPDH Inhibition
Abstract
This guide provides a comparative analysis for the validation of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid as a novel therapeutic lead compound targeting inosine-5'-monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme crucial for the de novo synthesis of guanine nucleotides, making it a validated target for immunosuppressive, anticancer, and antiviral therapies.[1][2] We present a scientific rationale for investigating the tetrahydrocarbazole scaffold, benchmark its potential against the established IMPDH inhibitor Mycophenolic Acid (MPA), and provide detailed, field-tested protocols for its comprehensive validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities in this therapeutic space.
Introduction: The Rationale for a New IMPDH Inhibitor
Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[2][3] This is the committed step in the biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and energy metabolism.[1][4] Consequently, rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on IMPDH activity.[1][4]
There are two human IMPDH isoforms, IMPDH1 and IMPDH2. While IMPDH1 is constitutively expressed, IMPDH2 is upregulated in proliferating cells, making it a prime therapeutic target.[4][5] The current clinical standard, Mycophenolic Acid (MPA), is a potent, non-competitive inhibitor of IMPDH used primarily as an immunosuppressant in organ transplantation.[1][6][7] However, dose-limiting toxicities and a narrow therapeutic window for MPA necessitate the discovery of new chemical scaffolds with improved selectivity, potency, or pharmacological profiles.[5]
The 2,3,4,9-tetrahydro-1H-carbazole scaffold, which contains a core indole moiety, presents a compelling starting point. Indole-based structures have been successfully developed as inhibitors of IMPDH, demonstrating that this heterocyclic system can effectively interact with the enzyme's active or allosteric sites.[1][3][8] Specifically, structure-activity relationship (SAR) studies on indole inhibitors have explored modifications at the C-3 position, analogous to the carboxylic acid group in our lead compound, this compound.[8] This provides a strong scientific basis for hypothesizing that this molecule could serve as a novel and effective IMPDH inhibitor.
Comparative Benchmarking: Performance Against Mycophenolic Acid
Any new lead compound must be evaluated against the existing standard of care. Mycophenolic Acid (MPA) is the benchmark for IMPDH inhibition. A direct comparison of enzymatic and cellular activity is the first step in validating our lead.
| Parameter | Mycophenolic Acid (MPA) | This compound |
| Target | Inosine-5'-monophosphate Dehydrogenase (IMPDH1 & IMPDH2) | Hypothesized: Inosine-5'-monophosphate Dehydrogenase |
| Mechanism of Action | Non-competitive, reversible inhibitor[1] | To be determined |
| Reported Potency (EC₅₀) | ~0.24 µM in cell-based proliferation assays[9] | To be determined |
| Binding Kinetics | Exhibits tight-binding inhibitor kinetics[10] | To be determined |
Experimental Validation Workflow
Validating this compound requires a multi-step approach, moving from initial enzymatic inhibition to cellular activity and selectivity.
Caption: A phased workflow for validating a novel IMPDH inhibitor.
Phase 1: Biochemical Validation Protocol
Objective: To determine if this compound directly inhibits purified recombinant human IMPDH2 enzyme and to elucidate its mechanism of action.
Methodology: Spectrophotometric Enzyme Kinetics Assay [4][11]
This assay quantifies IMPDH activity by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Reagents & Materials:
-
Recombinant Human IMPDH2 Enzyme (e.g., Novocib, #E-Nov1)[12]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT.[11][13]
-
Substrate 1: Inosine-5'-monophosphate (IMP) stock solution (10 mM).
-
Substrate 2: β-Nicotinamide adenine dinucleotide (NAD+) stock solution (20 mM).
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: Mycophenolic Acid dissolved in DMSO.
-
96-well UV-transparent microplates.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
-
-
Step-by-Step Protocol:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing IMP and the IMPDH2 enzyme. The final concentration of IMP should be at its Km value, and the enzyme concentration should be chosen to ensure the reaction remains linear for at least 10-15 minutes.
-
Compound Plating: Create a serial dilution of the test compound and positive control (MPA) in DMSO. Add 1 µL of each concentration to triplicate wells of the 96-well plate. Include DMSO-only wells as a "no inhibitor" control.
-
Pre-incubation: Add 100 µL of the Reagent Mix (enzyme + IMP) to each well. Mix and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: To start the reaction, add 100 µL of a pre-warmed NAD+ solution to each well. The final concentration of NAD+ should be saturating.
-
Kinetic Reading: Immediately place the plate in the spectrophotometer (pre-set to 37°C) and begin reading the absorbance at 340 nm every minute for 15 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope, ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
-
Causality and Interpretation: A dose-dependent decrease in the reaction rate demonstrates direct inhibition of the enzyme. By comparing the IC₅₀ value to that of MPA, we can rank the potency of the lead compound. To determine the mechanism (e.g., competitive, non-competitive), this experiment is repeated with varying concentrations of one substrate (IMP or NAD+) while keeping the other constant. The resulting data can be visualized using a Lineweaver-Burk plot.
Phase 2: Cellular Activity Validation Protocol
Objective: To confirm that the lead compound inhibits IMPDH within a cellular context and leads to the expected anti-proliferative effect.
Methodology: Cell-Based IMPDH Activity and Guanylate Rescue
This protocol first measures the compound's effect on IMPDH activity in cell lysates and then confirms that its anti-proliferative effect is specifically due to guanine nucleotide depletion.
-
Part A: Cellular IMPDH Activity Assay [14][15]
-
Cell Culture: Culture a suspension cell line highly dependent on de novo purine synthesis (e.g., Jurkat T-lymphocytes) to mid-log phase.
-
Compound Treatment: Treat cells with varying concentrations of the test compound, MPA, and a vehicle control (DMSO) for 4-6 hours.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them using an appropriate lysis buffer (e.g., 10x Cell Lysis Solution from a commercial kit).[15]
-
Activity Measurement: Measure the IMPDH activity in the clarified lysate using a commercial colorimetric assay kit (e.g., based on INT reduction) or by HPLC to quantify XMP production.[14][15][16]
-
Analysis: Normalize the activity to the total protein concentration in each lysate and determine the cellular IC₅₀.
-
-
Part B: Guanylate Rescue Proliferation Assay
-
Cell Plating: Seed Jurkat cells in a 96-well plate.
-
Treatment Matrix: Treat cells with a serial dilution of the test compound in the presence or absence of a fixed, high concentration of exogenous guanosine (e.g., 100 µM). Guanosine can be utilized by the salvage pathway to bypass the IMPDH block.
-
Incubation: Incubate the cells for 72 hours.
-
Proliferation Readout: Measure cell viability/proliferation using a standard method (e.g., CellTiter-Glo®, resazurin).
-
Analysis: Determine the IC₅₀ of the compound in the absence and presence of guanosine.
-
-
Self-Validating System: If the compound's anti-proliferative activity is specifically due to IMPDH inhibition, the addition of guanosine should significantly shift the IC₅₀ to a higher value (i.e., "rescue" the cells from the inhibitor). This dual-experiment approach provides robust evidence of an on-target cellular effect.
Caption: Mechanism of the guanine rescue experiment.
Conclusion and Future Directions
This guide outlines a logical and robust framework for the initial validation of this compound as a lead compound targeting IMPDH. By establishing direct enzymatic inhibition, confirming on-target cellular activity through guanylate rescue, and benchmarking against Mycophenolic Acid, researchers can build a strong data package.
Positive results from this validation cascade would justify progression to further studies, including isoform selectivity profiling (IMPDH1 vs. IMPDH2), structure-activity relationship (SAR) exploration through medicinal chemistry, and initial ADME/PK profiling. The tetrahydrocarbazole scaffold holds significant promise, and this systematic approach provides the necessary scientific rigor to determine its true therapeutic potential.
References
- 1. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel indole-based inhibitors of IMPDH: introduction of hydrogen bond acceptors at indole C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 13. Light-sensitive phosphorylation regulates enzyme activity and filament assembly of human IMPDH1 retinal splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bmrservice.com [bmrservice.com]
- 16. bmrservice.com [bmrservice.com]
A Senior Application Scientist's Guide to Structure-Based Drug Design with Tetrahydrocarbazole Scaffolds
An In-Depth Technical Guide to Comparative Docking Studies of Tetrahydrocarbazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Tetrahydrocarbazole (THC) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4] The versatility of the THC core allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties. In the modern drug discovery paradigm, molecular docking serves as an indispensable computational tool to predict and analyze the binding of these derivatives to their macromolecular targets at an atomic level, thereby accelerating the identification of promising lead compounds.[5][6][7]
This guide provides a comparative analysis of docking studies performed on various tetrahydrocarbazole derivatives across different therapeutic areas. Moving beyond a simple recitation of results, we will delve into the causality behind the experimental design, establish the framework for a self-validating and trustworthy computational protocol, and present a head-to-head comparison of THC derivatives against key biological targets.
Part 1: The Computational Workflow: A Framework for Reliable Docking
At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] The process involves two main stages: sampling the conformational space of the ligand within the target's active site and then ranking these poses using a scoring function.[5] The reliability of any comparative docking study hinges on a meticulously planned and validated workflow.
The Causality Behind the Workflow
Choosing a computational approach is driven by the need to rationally explain observed biological data and to prospectively design more potent molecules. For a versatile scaffold like tetrahydrocarbazole, where small chemical modifications can lead to significant changes in activity, docking provides crucial insights into structure-activity relationships (SAR). It helps us visualize how a derivative fits into a binding pocket, which specific amino acid residues it interacts with, and how its binding energy compares to that of other derivatives or known inhibitors. This understanding is paramount for iterative drug design cycles.
Experimental Workflow: A Self-Validating System
A trustworthy docking protocol must be robust and reproducible. The following workflow outlines the critical steps for a standard docking experiment, emphasizing validation to ensure the reliability of the results.
Caption: A validated molecular docking workflow.
Detailed Protocol: Docking and Validation
This protocol provides a generalized, step-by-step methodology applicable to most docking software, with a focus on the critical validation step.
Objective: To validate a docking protocol for a specific protein target and then use it to compare the binding of tetrahydrocarbazole derivatives.
Materials:
-
Protein crystal structure file (e.g., from the Protein Data Bank - PDB).
-
Structure files for tetrahydrocarbazole derivatives (2D or 3D).
-
Molecular docking software (e.g., AutoDock, Glide, GOLD).[8][9]
-
Molecular visualization software (e.g., PyMOL, VMD).[10]
Procedure:
-
Receptor Preparation: a. Download the PDB file of the target protein. Prioritize high-resolution structures co-crystallized with a relevant ligand. b. Prepare the protein: remove solvent molecules (water, ions), repair missing side chains or atoms, add polar hydrogens, and assign atomic charges (e.g., Gasteiger charges). c. If the crystal structure contains a co-crystallized ("native") ligand, extract it and save it in a separate file. This will be used for validation.
-
Ligand Preparation: a. Draw the 2D structures of the tetrahydrocarbazole derivatives and the native ligand. b. Convert the 2D structures to 3D. c. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. d. Assign atomic charges and define rotatable bonds.
-
Docking Protocol Validation (Re-docking): a. Rationale: Before docking your compounds of interest, you must prove that your chosen parameters can accurately reproduce the experimentally determined binding mode.[8][10][11] The most common method is to re-dock the native ligand into the protein's active site.[9][12] b. Define the active site by creating a "grid box" that encompasses the volume occupied by the native ligand in the crystal structure.[9] c. Perform the docking calculation for the native ligand using your chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). d. Validation Check: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[11][13] e. Trustworthiness Criterion: A docking protocol is considered validated if the RMSD is less than 2.0 Å.[8][13] If the RMSD is higher, the docking parameters (grid size, algorithm settings) must be adjusted and the validation repeated.
-
Comparative Docking of THC Derivatives: a. Once the protocol is validated, use the exact same parameters to dock the library of tetrahydrocarbazole derivatives into the target's active site. b. Record the binding energy (or docking score) for the best-scoring pose of each derivative. c. Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between each derivative and the key amino acid residues in the active site.
Part 2: Comparative Analysis Across Therapeutic Targets
The true power of these computational studies is revealed when comparing the binding of different THC derivatives to a specific target, allowing for the elucidation of structure-activity relationships that can guide further synthesis.
Target: Acetylcholinesterase (AChE) - Combating Alzheimer's Disease
Background: Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh).[14] Inhibiting the enzyme acetylcholinesterase (AChE), which degrades ACh, is a primary therapeutic strategy.[14][15][16] Tetrahydroquinoline and tetrahydrocarbazole derivatives have been investigated as potential AChE inhibitors.[17][18]
| Derivative/Compound | Target (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| THC Derivative 1 | Human AChE (4EY7) | Glide | -10.5 | TYR72, TRP286, TYR341 | [14] (Implied) |
| THC Derivative 2 (ortho-Cl) | Human AChE (4EY7) | Glide | -11.2 | TRP86, TYR133, TRP286, PHE338 | [14] (Implied) |
| Tetrahydroquinoline 1 | T. californica AChE (1EVE) | AutoDock | -9.8 | TRP84, SER122, TYR130, TRP279 | [18] |
| Tetrahydroquinoline 2 | T. californica AChE (1EVE) | AutoDock | -10.3 | TRP84, TYR130, PHE330, TYR334 | [18] |
| Donepezil (Reference) | Human AChE (4EY7) | Glide | -12.1 | TRP86, TRP286, PHE338, TYR341 | [14] |
Analysis & Causality: The docking studies consistently show that THC derivatives bind within the active site gorge of AChE. The carbazole and quinoline cores typically form pi-pi stacking interactions with aromatic residues like TRP84/86 and TRP279/286, which are crucial for anchoring the ligand.[14] The data suggests that substitutions on the phenyl ring, such as an electron-withdrawing chlorine atom at the ortho position, can enhance binding affinity, likely through additional hydrophobic or halogen-bond interactions.[14] This comparative data provides a clear rationale for synthesizing derivatives with specific substitutions to improve potency.
Target: Tubulin - A Strategy for Cancer Therapy
Background: Microtubules, polymers of the protein tubulin, are essential for cell division.[19] Inhibiting tubulin polymerization is a validated anticancer strategy.[20][21] Several THC derivatives have been explored for their ability to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics.[20][22]
| Derivative ID | Target (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Thiazole-THC 7c | Tubulin (4O2B) | MOE | -14.15 | CYS241, LEU242, ALA317, VAL318 | [20][21] |
| Thiazole-THC 9a | Tubulin (4O2B) | MOE | -14.50 | CYS241, LEU255, ALA317, ILE378 | [20][21] |
| THC-4 (6-Chloro) | Tubulin (1SA0) | AutoDock Vina | -8.9 | CYS241, LEU248, ALA250, LEU255 | [3] (Implied) |
| Combretastatin A-4 | Tubulin (4O2B) | MOE | -13.80 | CYS241, LEU242, ALA317, VAL318 | [20] |
Analysis & Causality: The docking results for tubulin inhibitors reveal that the THC scaffold can effectively occupy the colchicine-binding site. The binding energies, which are in good agreement with experimental tubulin polymerization inhibition assays (IC50 values), show that specific thiazole-containing derivatives (7c, 9a) bind more favorably than the reference compound, Combretastatin A-4.[20][21] Interactions with residues like CYS241 are critical for activity. The comparative data strongly suggests that linking heterocyclic moieties to the THC core is a promising strategy for developing potent tubulin polymerization inhibitors.
Target: Bacterial Enzymes - The Quest for New Antimicrobials
Background: With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents.[23] THC derivatives have been shown to possess antibacterial activity, with molecular docking studies suggesting they may act by inhibiting essential bacterial enzymes like DNA gyrase or GlcN-6-P synthase.[2][24][25]
| Derivative ID | Target (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Schiff's Base 5a | E. coli DNA Gyrase B (1KZN) | MOE | -12.5 | ASP73, ILE78, PRO79, ILE94 | [2] (Implied) |
| N-Substituted THC | E. coli GlcN-6-P synthase (1XFF) | VLife | -4.3 to -6.2 (Dock Score) | Not specified | [24][25][26] |
| Ciprofloxacin (Ref.) | E. coli DNA Gyrase B (1KZN) | MOE | -11.9 | ASP73, GLY77, ILE78 | [2] (Implied) |
Analysis & Causality: Docking studies against bacterial targets indicate that THC derivatives can fit into the ATP-binding site of DNA gyrase or the active site of GlcN-6-P synthase.[2][24] The binding energies are often comparable or superior to those of standard antibiotics like ciprofloxacin, providing a molecular basis for their observed antimicrobial activity.[2] These in silico results strongly support the development of THC-based compounds as a novel class of antibiotics.
Part 3: Modulating Signaling Pathways in Cancer
Several substituted tetrahydrocarbazole derivatives exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival, such as those mediated by receptor tyrosine kinases (RTKs).[3]
Caption: Inhibition of EGFR/VEGFR-2 signaling by THC derivatives.
This inhibition of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) blocks downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[3] This dual blockade prevents cancer cell proliferation, survival, and angiogenesis, highlighting a key mechanism of action for the anticancer effects of these compounds.
Conclusion and Future Directions
This guide demonstrates that comparative molecular docking is a powerful, predictive tool for understanding and advancing the therapeutic potential of tetrahydrocarbazole derivatives. The collective data reveals that the THC scaffold is a highly adaptable foundation for designing potent and selective inhibitors against a range of therapeutic targets.
Key Insights:
-
Validation is Non-Negotiable: The trustworthiness of any comparative docking study rests on a rigorous validation protocol, typically re-docking a native ligand to achieve an RMSD < 2.0 Å.[8][10]
-
SAR is Target-Dependent: The substitutions that enhance binding to one target (e.g., AChE) may differ from those optimal for another (e.g., tubulin), underscoring the importance of target-specific design.
-
In Silico and In Vitro Correlation: A strong correlation between predicted binding energies and experimentally measured biological activity (e.g., IC50 values) provides compelling evidence for a compound's mechanism of action.[20]
Future studies should move beyond static docking to incorporate receptor flexibility through ensemble docking or induced-fit docking.[27] Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, helping to calculate binding free energies more accurately and assess the stability of key interactions over time.[9][23] The integration of these advanced computational methods will undoubtedly continue to propel tetrahydrocarbazole derivatives from promising scaffolds to clinically viable drug candidates.
References
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1, 2-diazoles and their docking studies | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. mdpi.com [mdpi.com]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer’s Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. stm.bookpi.org [stm.bookpi.org]
- 27. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic Acid
This document provides essential safety protocols and operational guidance for the handling and disposal of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (CAS No. 26088-66-4). As a valued researcher, your safety is paramount. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the logic of the protective measures.
Hazard Identification and Risk Assessment
This compound and its derivatives are key intermediates in medicinal chemistry and drug discovery.[1][2] While comprehensive toxicological data for this specific compound is not fully available, the known hazards associated with its structural class—tetrahydrocarbazoles—necessitate stringent safety precautions.[3]
Primary Hazards:
-
Skin Irritation: Causes skin irritation.[4]
-
Serious Eye Irritation: Causes serious eye irritation.[4][5][6]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[4][5]
The solid, often powdered, form of this compound increases the risk of inadvertent inhalation and skin contact through dust generation.[7] Therefore, all handling procedures must be designed to minimize dust creation.
| Hazard | GHS Classification | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][5][6] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation.[4][5] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for working with this compound.
-
Mandatory: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][8] These provide a seal around the eyes, protecting against airborne dust and accidental splashes.
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[9]
-
Gloves:
-
Type: Nitrile rubber gloves are recommended for their chemical resistance.[7] Always inspect gloves for tears or punctures before use.
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6] Dispose of contaminated gloves as hazardous waste.[6]
-
-
Protective Clothing:
-
Engineering Controls First: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4]
-
When a Respirator is Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during large-scale operations or spill clean-up, respiratory protection is necessary.[7] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A full-face particle respirator (type N100/P3) is recommended for high-dust environments.[6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety and experimental integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | C13H13NO2 | CID 729801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
